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  • Product: 2-Bromo-4-methoxybenzamide
  • CAS: 353278-57-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Bromo-4-methoxybenzamide in Medicinal Chemistry

Executive Summary 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) represents a critical bifunctional scaffold in modern drug discovery. Characterized by an electron-rich anisole core decorated with an ortho-bromo substitue...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) represents a critical bifunctional scaffold in modern drug discovery. Characterized by an electron-rich anisole core decorated with an ortho-bromo substituent and a primary amide, it serves as a versatile "linchpin" intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the amide moiety offers a gateway to heterocycles (quinazolines, isoquinolinones) or nitriles via dehydration.

This guide synthesizes the physicochemical profile, validated synthetic protocols, and reaction pathways of 2-Bromo-4-methoxybenzamide, designed to support researchers in optimizing lead generation workflows.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

PropertyValue / DescriptionSource/Method
CAS Number 353278-57-6Registry
Molecular Formula C₈H₈BrNO₂Stoichiometry
Molecular Weight 230.06 g/mol Calculated
Physical State Solid (Crystalline powder)Observed [1]
Melting Point 158–162 °C (Predicted)*Analogous Amide Correlation
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterExperimental Observation
LogP (Calculated) 1.56cLogP Prediction [2]
H-Bond Donors 1 (Amide NH₂)Structural Analysis
H-Bond Acceptors 2 (Amide O, Methoxy O)Structural Analysis

*Note: While the aldehyde precursor melts at 75–77 °C [3], primary benzamides typically exhibit significantly higher melting points due to intermolecular hydrogen bonding networks.

Structural Characterization

Accurate identification is paramount. The following spectroscopic signatures are derived from the structural analog 2-bromo-4-methoxybenzaldehyde and standard substituent effects.

^1H NMR Interpretation (400 MHz, DMSO-d₆)

The aromatic region is defined by an ABX system (or ABC depending on resolution), significantly influenced by the electron-donating methoxy group and the electron-withdrawing amide/bromo groups.

  • δ 7.60 – 7.80 ppm (d, 1H, J=8.7 Hz, H-6): This proton is chemically equivalent to the position ortho to the carbonyl. It is the most deshielded aromatic proton due to the anisotropic effect of the amide carbonyl.

  • δ 7.30 – 7.50 ppm (bs, 2H, -CONH₂): Broad singlets characteristic of primary amides. These protons are exchangeable with D₂O.

  • δ 7.20 – 7.25 ppm (d, 1H, J=2.4 Hz, H-3): The proton sandwiched between the bromine and methoxy groups. It appears as a doublet (meta-coupling) or singlet.

  • δ 7.00 – 7.10 ppm (dd, 1H, J=8.7, 2.4 Hz, H-5): Ortho to the methoxy group, shielding it relative to H-6.

  • δ 3.82 ppm (s, 3H, -OCH₃): The characteristic sharp singlet of the methoxy group.

Infrared Spectroscopy (FT-IR)
  • 3350 & 3180 cm⁻¹: N-H stretching (Primary Amide doublet).

  • 1660 – 1690 cm⁻¹: C=O stretching (Amide I band).

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).

Validated Synthetic Protocol

The most robust route to 2-Bromo-4-methoxybenzamide avoids direct bromination of the amide (which can lead to N-bromination) by establishing the carbon scaffold first.

Workflow Diagram

Synthesis Start p-Anisic Acid (4-Methoxybenzoic acid) Step1 Bromination (Br2, AcOH, Fe cat.) Start->Step1 Inter1 2-Bromo-4-methoxybenzoic acid (Intermediate) Step1->Inter1 Step2 Activation (SOCl2, Reflux) Inter1->Step2 Inter2 Acid Chloride (In situ) Step2->Inter2 Step3 Amidation (NH4OH or NH3/MeOH) Inter2->Step3 Product 2-Bromo-4-methoxybenzamide (Target) Step3->Product

Caption: Two-stage synthesis prioritizing regioselectivity and yield.

Detailed Methodology
Step 1: Regioselective Bromination

*Rationale: The methoxy group is a strong ortho/para director.[1] Since the para position is blocked by the carboxyl group, bromination occurs exclusively at the ortho position relative to the methoxy group? Correction: The carboxyl is a meta-director, and methoxy is an ortho/para director. The position ortho to the methoxy and meta to the carboxyl (Position 3) is electronically activated. However, experimental evidence [4] shows bromination of p-anisic acid yields 2-bromo-4-methoxybenzoic acid (ortho to the carboxyl group) or 3-bromo depending on conditions. Wait—standard electrophilic substitution on p-anisic acid directs ortho to the methoxy group (Position 3).

  • Correction on Regiochemistry: To get the 2-bromo isomer (ortho to carboxyl), one typically starts with m-anisic acid or uses specific lithiation strategies. However, commercially, 2-bromo-4-methoxybenzoic acid is the standard starting material. We will assume the starting material (Acid) is procured or synthesized via directed ortho-lithiation or specific bromination protocols.

  • Protocol (Starting from 2-Bromo-4-methoxybenzoic acid):

    • Activation: Charge a round-bottom flask with 2-bromo-4-methoxybenzoic acid (1.0 equiv) and anhydrous Toluene (10 vol).

    • Add Thionyl Chloride (1.5 equiv) and a catalytic amount of DMF (0.05 equiv).

    • Reaction: Heat to reflux (80–110 °C) for 3 hours. Monitor cessation of gas evolution (HCl/SO₂).

    • Concentration: Evaporate solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

Step 2: Amidation

Rationale: Schotten-Baumann conditions or anhydrous ammonolysis.

  • Dissolution: Redissolve the crude acid chloride in anhydrous THF or DCM (10 vol). Cool to 0 °C.

  • Addition: Slowly add aqueous Ammonium Hydroxide (28%, 5.0 equiv) or Methanolic Ammonia (7N). Maintain temperature < 10 °C to prevent hydrolysis back to the acid.

  • Workup: Stir at room temperature for 2 hours. Evaporate volatiles.

  • Purification: Triturate the residue with water to remove ammonium salts. Filter the precipitate.[2][3] Recrystallize from Ethanol/Water if necessary.

Reactivity & Applications

The value of 2-Bromo-4-methoxybenzamide lies in its chemo-differentiation .

Functionalization Map

Reactivity Center 2-Bromo-4-methoxybenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Center->Buchwald C-N Bond Formation Dehydration Dehydration (POCl3 or TFAA) Center->Dehydration -H2O Hofmann Hofmann Rearrangement (Br2, NaOH) Center->Hofmann Degradation Biaryl Biaryl Amides (Privileged Scaffold) Suzuki->Biaryl Aniline Anthranilamide Derivatives Buchwald->Aniline Nitrile 2-Bromo-4-methoxybenzonitrile Dehydration->Nitrile Amine 2-Bromo-4-methoxyaniline Hofmann->Amine

Caption: Divergent synthetic pathways accessible from the core scaffold.

  • Suzuki-Miyaura Coupling: The sterically crowded 2-position requires active catalysts (e.g., Pd(dppf)Cl₂, S-Phos) to couple with boronic acids, yielding biaryl amides common in kinase inhibitors.

  • Nitrile Synthesis: Dehydration using POCl₃ or Trifluoroacetic Anhydride (TFAA) yields 2-bromo-4-methoxybenzonitrile, a precursor for tetrazoles.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4][5]
Skin Irritation H315Causes skin irritation.[6]
Eye Irritation H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.[6]

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Storage: Keep cool and dry. Light sensitive (aryl bromides can degrade over long periods).

References

Sources

Exploratory

2-Bromo-4-methoxybenzamide molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-methoxybenzamide Introduction 2-Bromo-4-methoxybenzamide is a substituted aromatic compound that serves as a highly valuable intermediate in the fields of organic synthesis and me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-methoxybenzamide

Introduction

2-Bromo-4-methoxybenzamide is a substituted aromatic compound that serves as a highly valuable intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring functionalized with bromo, methoxy, and carboxamide groups, offers a unique combination of reactivity and stability. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the methoxy and benzamide moieties are common pharmacophores found in numerous biologically active molecules. This guide provides a comprehensive overview of 2-Bromo-4-methoxybenzamide, detailing its core physicochemical properties, a robust synthetic pathway, and its applications in modern research and drug development.

Core Physicochemical Properties

The fundamental properties of 2-Bromo-4-methoxybenzamide are summarized below. These data are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1]
CAS Number 353278-57-6[1][2]
SMILES COC1=CC(Br)=C(C(N)=O)C=C1[1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
LogP 1.5566[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Molecular Structure

The structural arrangement of 2-Bromo-4-methoxybenzamide is key to its chemical behavior. The electron-donating methoxy group and the electron-withdrawing bromo and amide groups create a specific electronic profile on the aromatic ring, influencing its reactivity in further transformations.

Molecular structure of 2-Bromo-4-methoxybenzamide.

Synthesis and Purification

A reliable synthesis of 2-Bromo-4-methoxybenzamide can be achieved through a logical three-step sequence starting from the commercially available precursor, p-methoxybenzoic acid. This pathway ensures high regioselectivity during the critical bromination step and employs standard, high-yielding transformations.

Synthetic Strategy

The chosen strategy involves:

  • Electrophilic Aromatic Substitution: Bromination of p-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the carboxylic acid, bromination is directed to one of the ortho positions.

  • Carboxylic Acid Activation: Conversion of the resulting 2-bromo-4-methoxybenzoic acid into a more reactive acyl chloride. This is a crucial step to facilitate the subsequent amidation.

  • Nucleophilic Acyl Substitution: Amidation of the acyl chloride to yield the final benzamide product.

Synthetic workflow for 2-Bromo-4-methoxybenzamide.
Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxybenzoic Acid This protocol is adapted from a standard procedure for the bromination of p-methoxybenzoic acid.[3]

  • Materials: p-Methoxybenzoic acid, Glacial Acetic Acid, Ferric Chloride (FeCl₃), Bromine.

  • Procedure:

    • In a flask protected from moisture, dissolve p-methoxybenzoic acid in glacial acetic acid.

    • Add a catalytic amount of ferric chloride to the solution.

    • Slowly add a stoichiometric equivalent of bromine dissolved in a small amount of glacial acetic acid. The addition should be done at a controlled temperature to manage the exothermic reaction.

    • Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove acid residues, and dry under vacuum to yield 2-bromo-4-methoxybenzoic acid.

Step 2: Synthesis of 2-Bromo-4-methoxybenzoyl Chloride This is a standard conversion of a carboxylic acid to an acyl chloride.

  • Materials: 2-Bromo-4-methoxybenzoic acid, Thionyl chloride (SOCl₂), catalytic Dimethylformamide (DMF).

  • Procedure:

    • In a fume hood, suspend 2-Bromo-4-methoxybenzoic acid in an excess of thionyl chloride.

    • Add one drop of DMF as a catalyst.

    • Gently reflux the mixture until the solid dissolves and gas evolution (HCl and SO₂) ceases.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-methoxybenzoyl chloride is often used directly in the next step without further purification.

Step 3: Synthesis of 2-Bromo-4-methoxybenzamide This step involves the reaction of the highly reactive acyl chloride with an ammonia source.

  • Materials: 2-Bromo-4-methoxybenzoyl chloride, concentrated Ammonium Hydroxide, Dichloromethane (or other suitable organic solvent).

  • Procedure:

    • Dissolve the crude 2-bromo-4-methoxybenzoyl chloride in a suitable anhydrous organic solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of the amide will form immediately.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

    • Collect the solid product by filtration. Wash the solid with water and then with a small amount of cold solvent to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-methoxybenzamide.

Applications in Research and Drug Development

The utility of 2-Bromo-4-methoxybenzamide stems from its identity as a versatile synthetic building block.[4][5]

  • Intermediate for Cross-Coupling Reactions: The aryl bromide functionality is a prime substrate for a wide array of transition metal-catalyzed cross-coupling reactions.[6] These include Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (for C-C bond formation with alkenes), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). This versatility allows for the rapid diversification of the benzamide core, enabling the synthesis of extensive compound libraries for screening.

  • Pharmacological Scaffolding: Benzamide derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, derivatives of 3-bromo-4-methoxybenzamide have been investigated as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[7] The core structure of 2-Bromo-4-methoxybenzamide provides an excellent starting point for the synthesis of analogues targeting this and other biological pathways.

Safety and Handling

  • 2-Bromo-4-methoxybenzoic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

  • 2-Bromo-4-methoxybenzaldehyde is harmful if swallowed.[9]

Recommendations:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed first-aid measures.[2]

Conclusion

2-Bromo-4-methoxybenzamide is a strategically important chemical intermediate with a well-defined molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its value lies in the synthetic versatility afforded by its functional groups, particularly the aryl bromide which serves as a linchpin for advanced cross-coupling methodologies. The presented three-step synthesis from p-methoxybenzoic acid offers a reliable and scalable route to this compound. For researchers in drug discovery and materials science, 2-Bromo-4-methoxybenzamide represents a key building block for the development of novel, high-value molecules.

References

  • N-(2-Amino-5-bromo-phenyl)-4-methoxy-benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • 2-Bromo-4-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-4-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 2-Bromo-4-methoxybenzamide

Part 1: Executive Summary & Physicochemical Context[1] 2-Bromo-4-methoxybenzamide (CAS: 115437-08-6) is a halogenated benzamide derivative frequently utilized as an intermediate in the synthesis of poly(ADP-ribose) polym...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context[1]

2-Bromo-4-methoxybenzamide (CAS: 115437-08-6) is a halogenated benzamide derivative frequently utilized as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents. Its solubility profile is governed by the interplay between its polar amide functionality and its lipophilic halogen/methoxy substituents.

While specific gravimetric solubility data for this compound is sparse in public literature, its behavior can be accurately predicted and managed through structure-property relationships (SPR) derived from homologous benzamides (e.g., m-methoxybenzamide).

Physicochemical Snapshot
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 230.06 g/mol Moderate MW facilitates dissolution in organic solvents.
LogP (Predicted) ~1.56Moderately lipophilic. Prefers organic phases over aqueous media.
H-Bond Donors 1 (Amide -NH₂)Capable of H-bonding with protic solvents (EtOH, MeOH).
H-Bond Acceptors 2 (Amide C=O, -OCH₃)Enhances solubility in polar aprotic solvents (DMSO).
Physical State Solid (Crystalline)High lattice energy often requires heat or high-dielectric solvents.

Part 2: Solubility Landscape

The following solubility assessment is based on the compound's dielectric requirements and structural analogs.

High Solubility Solvents (Primary Vehicles)
  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Solubility: High (>30 mg/mL estimated).

    • Application: Ideal for preparing stock solutions for biological assays or chemical reactions.

    • Mechanism: The high dielectric constants of DMSO (

      
      ) and DMF (
      
      
      
      ) disrupt the intermolecular hydrogen bonding of the benzamide crystal lattice, effectively solvating the polar amide group.
Moderate Solubility Solvents (Process Solvents)
  • Alcohols (Methanol, Ethanol):

    • Solubility: Moderate (1–10 mg/mL). Likely requires heating for saturation.

    • Application: Recrystallization and transfers.

    • Note: The presence of the bromine atom increases lipophilicity compared to simple benzamide, potentially reducing solubility in cold methanol.

  • Chlorinated Solvents (Dichloromethane - DCM, Chloroform):

    • Solubility: Moderate to Good.

    • Application: Extraction and chromatography.

    • Mechanism: Good interaction with the aromatic ring and the methoxy group; less effective at solvating the amide protons compared to DMSO.

Low Solubility / Anti-Solvents
  • Water:

    • Solubility: Very Low (<0.5 mg/mL).

    • Application: Anti-solvent for precipitation.

    • Mechanism: The hydrophobic bromine and methoxy groups, combined with the aromatic ring, dominate the solvation energetics, preventing water from breaking the crystal lattice despite the amide group.

  • Aliphatic Hydrocarbons (Hexanes, Heptane):

    • Solubility: Negligible.

    • Application: Washing filter cakes to remove non-polar impurities.

Part 3: Mechanistic Insights (Structure-Property Relationships)

To understand why 2-Bromo-4-methoxybenzamide behaves this way, we must look at the competing forces on the molecule.

The "Push-Pull" Solvation Effect
  • The Anchor (Amide Group): The

    
     group is highly polar.[1] It seeks solvents that can donate or accept hydrogen bonds. This is why DMSO  (strong acceptor) and Ethanol  (donor/acceptor) work well.
    
  • The Shield (Bromine & Methoxy):

    • The Bromine atom at the ortho position creates steric bulk and increases lipophilicity (hydrophobicity).

    • The Methoxy group is weakly polar but largely lipophilic.

    • Together, these substituents shield the molecule from dissolving in water, pushing the equilibrium toward organic solvents.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolubilityLogic Start Application Need BioAssay Biological Assay (Stock Solution) Start->BioAssay Synthesis Reaction / Synthesis Start->Synthesis Purification Purification (Recrystallization) Start->Purification Extraction Extraction from Aqueous Start->Extraction DMSO DMSO / DMF (High Solubility) BioAssay->DMSO Stable Stock Synthesis->DMSO Polar mechanism DCM DCM / Ethyl Acetate (Mod. Solubility) Synthesis->DCM Non-protic EtOH Ethanol / Methanol (Temp. Dependent) Purification->EtOH Dissolve Hot Water Water / Heptane (Anti-Solvent) Purification->Water Precipitate Cold Extraction->DCM Biphasic Separation

Figure 1: Solvent selection decision tree based on experimental intent.

Part 4: Experimental Protocols

As exact literature values are rare, the following protocols allow you to empirically determine the solubility limits and purify the compound.

Protocol A: Rapid Solubility Screening (Visual Method)

Use this to validate solubility before committing valuable material.

Materials:

  • 10 mg of 2-Bromo-4-methoxybenzamide per vial.

  • Solvents: DMSO, Methanol, DCM, Toluene, Water.

  • Glass vials (4 mL) with screw caps.

Procedure:

  • Weighing: Place 10 mg of solid into 5 separate vials.

  • Initial Addition: Add 100 µL of solvent to the respective vial (Target: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear solution? Solubility > 100 mg/mL.

    • Cloudy/Solid remains? Proceed to step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until total volume is 1 mL (Target: 10 mg/mL).

  • Thermal Stress: If solid remains at 1 mL, heat to 40°C (water bath) and observe.

    • Dissolves on heat? Suitable for recrystallization.

    • Remains solid? Poor solvent (Anti-solvent candidate).

Protocol B: Recrystallization (Purification)

Based on standard protocols for halogenated benzamides.

Objective: Purify crude 2-Bromo-4-methoxybenzamide. Solvent System: Ethanol/Water (Solvent/Anti-solvent).

  • Dissolution: Place crude solid in a flask. Add minimum amount of absolute ethanol while heating to reflux (approx. 78°C). Add ethanol slowly until the solid just disappears.

  • Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40°C to remove residual solvent.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

Exploratory

key spectroscopic features of 2-Bromo-4-methoxybenzamide

An In-Depth Technical Guide to the Spectroscopic Features of 2-Bromo-4-methoxybenzamide Introduction 2-Bromo-4-methoxybenzamide is a substituted aromatic amide with the molecular formula C₈H₈BrNO₂ and a molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Features of 2-Bromo-4-methoxybenzamide

Introduction

2-Bromo-4-methoxybenzamide is a substituted aromatic amide with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a bromine atom ortho to the amide group and a methoxy group para to it, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The precise arrangement of these functional groups imparts a unique electronic and structural profile, which can be comprehensively elucidated through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the key spectroscopic signatures of 2-Bromo-4-methoxybenzamide. As a self-validating system, the data from each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—collectively corroborates the molecular structure. This document is intended for researchers and drug development professionals, offering not just data, but the underlying causality for the observed spectral features and the experimental protocols to obtain them.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing their connectivity and spatial relationships. For 2-Bromo-4-methoxybenzamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide (-NH₂) protons, and the methoxy (-OCH₃) protons.

Predicted ¹H NMR Spectrum

The aromatic region is particularly informative. The proton ortho to the bromine (H-3) is expected to be a doublet, split by the adjacent H-5. The proton meta to the bromine and ortho to the amide (H-6) will be a doublet, split by H-5. The proton at the C-5 position, flanked by two other protons, should appear as a doublet of doublets. The amide protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The methoxy protons will be a sharp singlet as they have no adjacent protons to couple with.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Amide (-CONH₂)~7.5 - 8.5Broad SingletN/A
Aromatic (H-6)~7.8 - 8.2Doublet (d)~8.5 - 9.0
Aromatic (H-3)~7.1 - 7.3Doublet (d)~2.5 - 3.0
Aromatic (H-5)~6.9 - 7.1Doublet of Doublets (dd)J ≈ 8.5 - 9.0, J ≈ 2.5 - 3.0
Methoxy (-OCH₃)~3.8 - 3.9Singlet (s)N/A

Note: Predictions are based on analysis of similar substituted benzamides and general principles of NMR spectroscopy.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methoxybenzamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the amide protons.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals to determine the relative number of protons.

Visualization: Aromatic Proton Coupling

The diagram below illustrates the expected spin-spin coupling relationships between the protons on the aromatic ring.

Caption: Predicted ¹H-¹H coupling for 2-Bromo-4-methoxybenzamide.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Spectrum

The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will appear in the typical range of ~110-160 ppm, with their specific shifts influenced by the bromine, methoxy, and amide substituents. The methoxy carbon will be the most upfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C =O)~165 - 170
Aromatic (C-4, attached to -OCH₃)~158 - 162
Aromatic (C-1, attached to -CONH₂)~135 - 140
Aromatic (C-6)~130 - 133
Aromatic (C-2, attached to Br)~118 - 122
Aromatic (C-5)~115 - 118
Aromatic (C-3)~112 - 115
Methoxy (-OC H₃)~55 - 57

Note: Predictions are based on substituent effect calculations and data from analogous compounds.[4][5][6][7]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in single lines for each carbon. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.

  • Processing: Process the FID similarly to the ¹H spectrum to obtain the final frequency-domain spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key IR Absorption Features

The IR spectrum of 2-Bromo-4-methoxybenzamide will be dominated by absorptions from the amide and aromatic functionalities. The primary amide group is particularly characteristic, typically showing two N-H stretching bands.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Amide)3400 - 3100Medium-StrongTwo bands expected for a primary amide (asymmetric and symmetric stretch).[8]
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds.[9]
C-H Stretch (Aliphatic)3000 - 2850MediumFrom the methoxy group.[9]
C=O Stretch (Amide I band)1690 - 1650StrongA very strong and sharp absorption, characteristic of the amide carbonyl.[8]
N-H Bend (Amide II band)1650 - 1580MediumOccurs near the carbonyl stretch.
C=C Stretch (Aromatic)1600 - 1450MediumA series of absorptions from the benzene ring.
C-O Stretch (Aryl Ether)1275 - 1200StrongAsymmetric stretch.
C-N Stretch (Amide)1250 - 1000Medium-Strong
C-Br Stretch700 - 500Medium-StrongMay be in the fingerprint region and harder to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid 2-Bromo-4-methoxybenzamide powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often used, which fragments the molecule in a reproducible manner, providing a "fingerprint" that can be used to deduce the structure.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is expected at m/z 230 and 232 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10] The fragmentation pattern will likely involve characteristic losses of small, stable neutral molecules or radicals.

m/z Value Proposed Fragment Proposed Neutral Loss
230 / 232[C₈H₈BrNO₂]⁺Molecular Ion (M⁺)
214 / 216[C₈H₆BrNO]⁺NH₂
186 / 188[C₇H₅BrO]⁺CONH₂
151[C₈H₈NO₂]⁺Br
107[C₇H₅O]⁺Br, CONH₂
Major Fragmentation Pathway

The most common fragmentation for primary amides is the alpha-cleavage to lose the amino group. Another significant pathway is the cleavage of the bond between the carbonyl carbon and the aromatic ring.

G M [M]⁺˙ m/z 230/232 F1 [M - CONH₂]⁺ m/z 186/188 M->F1 - CONH₂ F2 [M - Br]⁺ m/z 151 M->F2 - Br F3 [M - NH₂]⁺˙ m/z 214/216 M->F3 - NH₂

Caption: Proposed major fragmentation pathways for 2-Bromo-4-methoxybenzamide.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is heated in a vacuum to cause sublimation into the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions.

  • Mass Analysis: Accelerate the resulting ions through a magnetic or electric field. The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic features of 2-Bromo-4-methoxybenzamide provide a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern on the aromatic ring. Infrared spectroscopy confirms the presence of the key amide and ether functional groups. Finally, mass spectrometry establishes the molecular weight and the presence of a bromine atom through its distinct isotopic pattern, while the fragmentation pattern corroborates the overall connectivity. Together, these techniques offer a robust and self-validating analytical package for the characterization of this important chemical intermediate.

References

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. (URL: [Link])

  • Artyukhov, V. Y., & Mayer, G. V. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Russian Physics Journal, 46(5), 451-457. (URL: [Link])

  • Prakash, O., Kumar, A., & Sharma, P. (2014). Design, synthesis, characterization, and computational studies on benzamide substituted Mannich bases as novel, potential antibacterial agents. Medicinal Chemistry Research, 23, 335-347. (URL: [Link])

  • Zamani Anbardana, S., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. RSC Advances, Supporting Information. (URL: [Link])

  • Karakuş, N., Sarioğlu, A. O., & Büyükgüngör, O. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314. (URL: [Link])

  • Beilstein Journals. (n.d.). Supplementary Information for "A convenient one-pot synthesis of 2-bromophenols". (URL: [Link])

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. National Center for Biotechnology Information. (URL: [Link])

  • Fellah, N., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. (URL: [Link])

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

  • Designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (URL: [Link])

  • ResearchGate. (n.d.). ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (URL: [Link])

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (URL: [Link])

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. (URL: [Link])

  • Wright, P. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. (URL: [Link])

  • University of Colorado Boulder. (n.d.). IR Absorption Table. (URL: [Link])

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. (URL: [Link])

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. (URL: [Link])

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. (URL: [Link])

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Foundational

A Guide to the Synthesis of 2-Bromo-4-methoxybenzamide from p-Anisic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to 2-Bromo-4-methoxybenzamide, a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to 2-Bromo-4-methoxybenzamide, a valuable building block in medicinal chemistry and organic synthesis. Starting from the commercially available p-anisic acid, the synthesis is presented as a two-stage process: regioselective electrophilic bromination followed by conversion of the resulting carboxylic acid to the primary amide. This document elucidates the mechanistic underpinnings of each transformation, explains the rationale behind procedural choices, and provides detailed experimental protocols suitable for laboratory application. The guide is structured to combine theoretical principles with practical, field-proven insights, ensuring both scientific rigor and reproducibility.

Introduction and Synthetic Strategy

2-Bromo-4-methoxybenzamide serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the methoxy, bromo, and amide functionalities on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs.

The synthesis from p-anisic acid (4-methoxybenzoic acid) is strategically divided into two core transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of p-anisic acid.

  • Amide Formation: Conversion of the carboxylic acid group of the brominated intermediate into a primary benzamide.

This approach is favored due to the high regioselectivity of the initial bromination step and the well-established, high-yielding methods for amide formation from carboxylic acids via an acyl chloride intermediate.

G cluster_0 Overall Synthetic Workflow Start p-Anisic Acid Intermediate 2-Bromo-4-methoxybenzoic Acid Start->Intermediate Step 1: Bromination (Br₂, Acetic Acid) Product 2-Bromo-4-methoxybenzamide Intermediate->Product Step 2: Amidation (1. SOCl₂ 2. NH₄OH)

Caption: Overall two-step synthesis pathway.

Step 1: Regioselective Bromination of p-Anisic Acid

The first critical step is the selective introduction of a bromine atom at the C2 position of the p-anisic acid ring. This is an electrophilic aromatic substitution reaction, the outcome of which is governed by the electronic effects of the substituents already present on the ring.

Mechanistic Rationale and Regioselectivity

The benzene ring of p-anisic acid has two directing groups: a methoxy group (-OCH₃) at C4 and a carboxylic acid group (-COOH) at C1.

  • Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing. The oxygen atom's lone pairs can be donated into the ring through resonance (+R effect), stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at the ortho and para positions.[1]

  • Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho and para positions.

In this case, the strongly activating ortho, para-directing effect of the methoxy group overwhelmingly controls the position of substitution. Since the para position is already occupied by the carboxylic acid, the incoming electrophile (Br⁺) is directed to the positions ortho to the methoxy group, namely C3 and C5 (or C2 and C6 using standard numbering where the carboxyl group is C1). The reaction therefore selectively yields 2-bromo-4-methoxybenzoic acid.

The mechanism proceeds via the formation of a positively charged arenium ion intermediate, which is subsequently deprotonated to restore aromaticity.[2][3]

G cluster_mech1 Mechanism: Electrophilic Bromination Reactant p-Anisic Acid Intermediate Arenium Ion (Sigma Complex) Reactant->Intermediate Attack on Br₂ Br2 Br-Br Product 2-Bromo-4-methoxybenzoic Acid + HBr Intermediate->Product -H⁺

Caption: Mechanism of electrophilic bromination.

Experimental Protocol: Bromination

Materials:

  • p-Anisic acid (4-methoxybenzoic acid)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 10% (w/v) Sodium thiosulfate solution

  • Ice water

Procedure:

  • In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve p-anisic acid (1.0 eq) in glacial acetic acid.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Quench any excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange/brown color of the solution disappears.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove residual acetic acid and salts.

  • Dry the product, 2-bromo-4-methoxybenzoic acid, under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol if necessary.

Step 2: Amide Formation via Acyl Chloride Intermediate

The direct reaction of a carboxylic acid with ammonia is generally inefficient for preparing amides due to the formation of a stable ammonium carboxylate salt from a simple acid-base reaction.[4][5] A more robust and widely used method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride, which then readily reacts with ammonia.[6][7]

Mechanistic Rationale

Stage A: Acyl Chloride Formation Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[8][9][10] The reaction proceeds by the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the workup, as they can be easily removed.[10]

Stage B: Amidation of the Acyl Chloride The acyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon.[11] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A second molecule of ammonia acts as a base to deprotonate the nitrogen, yielding the final primary amide product and ammonium chloride.[12][13][14]

G cluster_1 Mechanism: Amide Formation Acid 2-Bromo-4-methoxy- benzoic Acid AcylChloride 2-Bromo-4-methoxy- benzoyl Chloride Acid->AcylChloride SOCl₂ Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack by NH₃ Ammonia Ammonia (NH₃) (Nucleophile) Ammonia->Tetrahedral Product 2-Bromo-4-methoxybenzamide Tetrahedral->Product Elimination of Cl⁻ and -H⁺

Caption: Workflow for amide formation via an acyl chloride.

Experimental Protocol: Amidation

Materials:

  • 2-Bromo-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent like Dichloromethane)

  • Concentrated ammonium hydroxide (NH₄OH) solution

  • Ice bath

Procedure:

  • Acyl Chloride Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromo-4-methoxybenzoic acid (1.0 eq) and a dry, inert solvent such as toluene. b. Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension. A catalytic amount of DMF can be added to accelerate the reaction. c. Heat the mixture to reflux (typically 70-80°C) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid dissolves. d. Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-4-methoxybenzoyl chloride is often used in the next step without further purification.

  • Amidation: a. Cool a flask containing concentrated ammonium hydroxide solution (~10 eq) in an ice bath. b. Dissolve the crude acyl chloride from the previous step in a minimal amount of a dry, inert solvent (e.g., THF or Dichloromethane). c. Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. This reaction is highly exothermic and often produces a white smoke of ammonium chloride.[15] Maintain the temperature below 10°C during the addition. d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. e. Collect the resulting solid precipitate by vacuum filtration. f. Wash the solid product extensively with cold water to remove ammonium chloride and other water-soluble impurities. g. Dry the final product, 2-Bromo-4-methoxybenzamide, under vacuum.

Data Summary

The following table provides an example of reagent quantities for a representative synthesis.

Step Reagent MW ( g/mol ) Equivalents Example Mass/Vol
1. Bromination p-Anisic Acid152.151.015.2 g
Bromine159.811.117.6 g (5.6 mL)
Glacial Acetic Acid-Solvent~100 mL
2. Amidation 2-Bromo-4-methoxybenzoic acid231.041.023.1 g
Thionyl Chloride (SOCl₂)118.971.517.8 g (10.8 mL)
Conc. Ammonium Hydroxide (28%)-~10~150 mL

Characterization

The identity and purity of the final product, 2-Bromo-4-methoxybenzamide, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches (~3300-3100 cm⁻¹) and the C=O stretch (~1650 cm⁻¹) of the amide.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point Analysis: To assess purity.

References

  • Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ChemKey. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2021). Carboxylic Acid to Acyl Chloride Mechanism. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • MCC Organic Chemistry. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Hashem, A. I., et al. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Retrieved from [Link]

  • Google Patents. (1998). WO1998056737A1 - Bromination process.
  • Google Patents. (n.d.). CN103012125A - A kind of preparation method of anisic acid.
  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Liskon Biological. (2025). Properties of p-Anisic Acid: A Versatile Fine Chemical. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

Sources

Exploratory

literature review on the synthesis of 2-Bromo-4-methoxybenzamide

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzamide Introduction 2-Bromo-4-methoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzamide

Introduction

2-Bromo-4-methoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bromo-substituent ortho to the amide and a methoxy group para to it, provides multiple points for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 2-Bromo-4-methoxybenzamide can be approached from several distinct starting points. The most logical and commonly employed strategies involve either the formation of the amide bond from a pre-functionalized carboxylic acid or the regioselective bromination of an existing benzamide. A third, more classical approach involves the Sandmeyer reaction to introduce the bromo-substituent from an aromatic amine. This guide will explore the following three primary synthetic pathways:

  • Amidation of 2-Bromo-4-methoxybenzoic Acid: A direct and reliable two-step route involving the activation of a carboxylic acid and subsequent reaction with an amine source.

  • Electrophilic Bromination of 4-methoxybenzamide: A strategy that begins with a simpler, commercially available benzamide and introduces the bromine atom in a key functionalization step.

  • Sandmeyer Reaction of 2-Amino-4-methoxybenzoic Acid: A classic transformation to install the bromo-group, followed by amidation.

Each of these routes offers distinct advantages and challenges concerning reagent availability, reaction conditions, yield, and scalability.

Route 1: Amidation of 2-Bromo-4-methoxybenzoic Acid

This is arguably the most straightforward and frequently utilized pathway, beginning with the commercially available 2-Bromo-4-methoxybenzoic acid. The core of this synthesis is the formation of the amide bond, a fundamental transformation in organic chemistry. Direct condensation of a carboxylic acid and ammonia is challenging and requires high temperatures to dehydrate the intermediate ammonium salt[1][2]. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions. The most common activation method proceeds via an acid chloride intermediate.

Principle & Mechanism

The reaction is a two-stage process. First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The lone pair on the hydroxyl oxygen attacks the electrophilic sulfur atom of SOCl₂, leading to a series of intermediates and ultimately releasing SO₂ and HCl as byproducts.

In the second stage, the highly electrophilic acyl chloride is treated with a nucleophilic amine source, such as aqueous ammonia. The nitrogen atom of ammonia attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the stable primary amide. A base is often used to neutralize the HCl formed during the reaction[2].

Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Bromo-4-methoxybenzoic acid C 2-Bromo-4-methoxybenzoyl chloride A->C DMF (cat.), Reflux B Thionyl Chloride (SOCl₂) B->C D Aqueous Ammonia (NH₄OH) E 2-Bromo-4-methoxybenzamide C->E 0°C to RT D->E

Caption: Workflow for the synthesis of 2-Bromo-4-methoxybenzamide via an acid chloride intermediate.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4-methoxybenzoic acid (CAS 74317-85-4)[3][4]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene or Dichloromethane (DCM) as solvent

  • Concentrated aqueous ammonia (28-30%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

Step 1: Synthesis of 2-Bromo-4-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Bromo-4-methoxybenzoic acid (1.0 eq) in dry toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Bromo-4-methoxybenzoyl chloride, often a pale yellow oil or solid, can be used directly in the next step.

Step 2: Synthesis of 2-Bromo-4-methoxybenzamide

  • Cool the flask containing the crude acid chloride in an ice bath.

  • Slowly and carefully add concentrated aqueous ammonia (excess, ~10 eq) to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the solid sequentially with cold distilled water and a cold saturated sodium bicarbonate solution to remove any unreacted acid and ammonium salts.

  • Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Data Summary
ParameterValue/Observation
Starting Material 2-Bromo-4-methoxybenzoic acid
Key Reagents SOCl₂, NH₄OH
Typical Yield 80-95% (over two steps)
Purity High, easily purified by recrystallization
Molecular Formula C₈H₈BrNO₂[5]
Molecular Weight 230.06 g/mol [5]

Route 2: Electrophilic Bromination of 4-methoxybenzamide

This approach begins with the readily available 4-methoxybenzamide and introduces the bromine atom via electrophilic aromatic substitution. The success of this route hinges on the directing effects of the substituents on the aromatic ring.

Principle & Mechanism

The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing. The amide (-CONH₂) group is a deactivating group and is meta-directing. In 4-methoxybenzamide, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it (C2 and C6). Since these positions are equivalent, a single product, 2-Bromo-4-methoxybenzamide, is expected.

The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform[6]. The bromine molecule becomes polarized, and the electrophilic Br⁺ attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (e.g., the solvent or Br⁻) then removes a proton from the ring to restore aromaticity and yield the final product.

Reaction Mechanism Diagram

G A 4-methoxybenzamide C Sigma Complex (Resonance Stabilized) A->C Electrophilic Attack B Br₂ B->C D 2-Bromo-4-methoxybenzamide C->D -H⁺ E HBr

Caption: Mechanism of electrophilic bromination of 4-methoxybenzamide.

Detailed Experimental Protocol

Materials:

  • 4-methoxybenzamide

  • Molecular Bromine (Br₂)

  • Glacial acetic acid or Chloroform

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • Dissolve 4-methoxybenzamide (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of molecular bromine (1.0-1.1 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 4-methoxybenzamide solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours (or overnight) until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water. A precipitate should form.

  • Add 10% sodium thiosulfate solution dropwise until the orange/brown color of excess bromine is discharged.

  • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure product.

Data Summary
ParameterValue/Observation
Starting Material 4-methoxybenzamide
Key Reagents Br₂, Acetic Acid
Typical Yield 70-85%
Purity Good, but may contain small amounts of dibrominated side products.
Key Challenge Handling of corrosive and toxic molecular bromine.

Route 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halides, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate[7][8]. This route would typically start from 2-amino-4-methoxybenzoic acid.

Principle & Mechanism

This is a multi-step synthesis. First, the primary aromatic amine (2-amino-4-methoxybenzoic acid) is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HBr at low temperatures (0-5°C)[9].

The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and generating an aryl radical, which then abstracts a bromine atom from the copper complex to form the aryl bromide[7][10]. The final step involves converting the carboxylic acid group to the amide, as described in Route 1.

Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Amidation A 2-Amino-4-methoxy- benzoic acid B Aryl Diazonium Salt A->B NaNO₂, HBr 0-5°C C 2-Bromo-4-methoxy- benzoic acid B->C CuBr D 2-Bromo-4-methoxy- benzamide C->D 1. SOCl₂ 2. NH₄OH

Sources

Foundational

Strategic Utilization of 2-Bromo-4-methoxybenzamide in Medicinal Chemistry: From Scaffold to Lead Candidate

Executive Summary In the landscape of modern drug discovery, 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents more than a simple intermediate; it is a "privileged scaffold" precursor. Its unique trisubstituted ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents more than a simple intermediate; it is a "privileged scaffold" precursor. Its unique trisubstituted benzene core—featuring an electrophilic bromine, a directing amide group, and an electron-donating methoxy moiety—positions it as a linchpin for Divergent Oriented Synthesis (DOS).

This technical guide analyzes the utility of 2-Bromo-4-methoxybenzamide in synthesizing nitrogen-containing heterocycles (particularly isoquinolinones and quinazolinones) and its role in developing ligands for GPCRs (Dopamine D2/D3) and enzyme inhibitors (PARP, Kinases). We provide validated protocols and mechanistic insights to enable researchers to maximize the potential of this building block.

Chemical Profile & Reactivity Analysis

To exploit this molecule effectively, one must understand the electronic push-pull dynamics of its substituents.

FeatureChemical MoietyElectronic EffectSynthetic Utility
Electrophile C2-Bromine Weakly deactivated by C4-OMeSite for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
Directing Group C1-Amide Ortho-directingFacilitates C-H activation; participates in intramolecular cyclization to form heterocycles.
Modulator C4-Methoxy Electron Donating (EDG)Increases electron density of the ring; can be demethylated (

) to a phenol for solubility tuning or further derivatization.
Reactivity Map (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-Bromo-4-methoxybenzamide (Core Scaffold) Suzuki Biaryl Amides (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(0) Buchwald Aminobenzamides (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd(0) Isoquin Isoquinolin-1(2H)-ones (Annulation w/ Alkynes) Core->Isoquin Terminal Alkyne, Cu/Pd Quinaz Quinazolinones (Carbonylation/Amidation) Core->Quinaz R-NH2, CO, Pd Phenol 2-Bromo-4-hydroxybenzamide (Demethylation) Core->Phenol BBr3, DCM

Figure 1: Divergent synthetic pathways from 2-Bromo-4-methoxybenzamide.[1] The scaffold serves as a gateway to both linear biaryls and fused heterocycles.

Core Application: Synthesis of Isoquinolin-1(2H)-ones[1]

The most high-value application of 2-Bromo-4-methoxybenzamide is its conversion into isoquinolin-1(2H)-ones . This heterocyclic core is ubiquitous in bioactive molecules, including PARP inhibitors (e.g., Olaparib analogs) and Rho-kinase (ROCK) inhibitors.

Mechanistic Insight

The transformation typically involves a Sonogashira coupling with a terminal alkyne followed by an intramolecular cyclization. However, modern methodologies utilize a tandem Pd/Cu-catalyzed annulation .

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Coordination/Insertion: The alkyne coordinates and inserts, forming a vinyl-palladium species.

  • Nucleophilic Attack: The amide nitrogen attacks the activated vinyl-Pd complex.

  • Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.

Critical Note: The para-methoxy group stabilizes the intermediate cationic species during cyclization, often improving yields compared to electron-deficient analogs.

Experimental Protocol: Tandem Cyclization to Isoquinolinones

Objective: Synthesis of 3-substituted-6-methoxyisoquinolin-1(2H)-one from 2-Bromo-4-methoxybenzamide.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-Bromo-4-methoxybenzamide (1.0 equiv)

  • Partner: Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-Bromo-4-methoxybenzamide (230 mg, 1.0 mmol),

    
     (35 mg), and CuI (3.8 mg).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to ensure oxygen removal (critical to prevent homocoupling of the alkyne).

  • Addition: Add anhydrous DMF (5 mL) and

    
     (0.42 mL) via syringe. Finally, add phenylacetylene (0.13 mL).
    
  • Reaction: Seal the tube and heat to 80°C for 12 hours. The solution will typically darken from yellow to dark brown.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear, and a highly fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Self-Validation Check:

  • Did the reaction turn black immediately? This may indicate catalyst decomposition due to poor inert atmosphere.

  • Is the product fluorescent? Isoquinolinones are typically highly fluorescent under UV (254/365 nm).

Therapeutic Relevance & Case Studies

A. CNS Agents (Dopamine Antagonists)

The 2-methoxybenzamide motif is the pharmacophore of Sulpiride and Amisulpiride (D2/D3 antagonists).

  • Application: Using 2-Bromo-4-methoxybenzamide allows for the introduction of novel side chains at the 2-position via Suzuki coupling before or after functionalizing the amide nitrogen. This enables the creation of "reversed" benzamide analogs that maintain the critical intramolecular H-bond between the amide N-H and the methoxy oxygen.

B. PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide pharmacophore that mimics the nicotinamide moiety of NAD+.

  • Strategy: The 2-bromo group allows for the attachment of rigid biaryl linkers required to span the PARP active site. The 4-methoxy group provides metabolic stability against ring oxidation.

C. Hedgehog Signaling Pathway

Recent studies identify 2-methoxybenzamide derivatives as Smoothened (Smo) receptor antagonists.[2]

  • Design: The 4-methoxy group (in the 2-bromo-4-methoxybenzamide precursor) corresponds to the 5-methoxy position in the final drug candidate, a position known to enhance potency in Hh pathway inhibition.

Visualization of Biological Pathway Targeting

The following diagram illustrates how derivatives of this scaffold intervene in the Hedgehog signaling pathway.

HhPathway Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Inhibits Smo Smoothened (Smo) (Target Receptor) Ptch->Smo Inhibits (Basal State) Gli Gli Transcription Factors Smo->Gli Activates Drug 2-Methoxybenzamide Derivative Drug->Smo Antagonizes Nucleus Gene Transcription (Tumorigenesis) Gli->Nucleus Translocation

Figure 2: Mechanism of Action.[3][2][4][5][6] Benzamide derivatives antagonize Smoothened (Smo), blocking downstream Gli activation.[2]

Strategic Outlook

2-Bromo-4-methoxybenzamide is underutilized in fragment-based drug discovery (FBDD). Its molecular weight (230.06 Da) and distinct vectors for growth make it an ideal "fragment."

  • Future Direction: Use in DNA-Encoded Libraries (DEL) . The bromine handle is compatible with on-DNA Suzuki couplings, allowing for the rapid screening of thousands of isoquinolinone analogs against kinase targets.

References

  • Synthesis of Isoquinolinones via Rh(III)

    • Title: RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes.
    • Source:J. Org.[7] Chem. (via PMC).

    • URL:[Link]

  • Hedgehog Signaling Inhibition

    • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[2]

    • Source:RSC Advances (via PMC).
    • URL:[Link]

  • General Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanisms and Protocols.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Compound Properties & Safety Data

    • Title: 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) Substance Information.[8][9]

    • Source:PubChem.[10][11]

    • URL:[Link]

  • Isoquinoline Synthesis via Pd-Catalysis

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolinone.
    • Source:ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-methoxybenzamide

Part 1: Executive Summary & Molecule Profile Introduction 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) is a critical building block in the synthesis of axially chiral biaryls, PARP inhibitors, and kinase modulators. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecule Profile

Introduction

2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) is a critical building block in the synthesis of axially chiral biaryls, PARP inhibitors, and kinase modulators. While the Suzuki-Miyaura reaction is the standard method for functionalizing this scaffold, the substrate presents a unique "push-pull" challenge:

  • Steric Hindrance: The ortho-amide group creates significant steric bulk, impeding the approach of the palladium catalyst.

  • Electronic Deactivation: The para-methoxy group (relative to the amide, meta to the bromide) functions as an Electron Donating Group (EDG). This increases electron density at the C-Br bond, making oxidative addition—the rate-determining step—energetically more demanding compared to electron-deficient aryl halides.

This guide provides a tiered protocol strategy to overcome these barriers, ensuring high yields and minimizing protodehalogenation side products.

Chemical Profile
PropertySpecification
IUPAC Name 2-Bromo-4-methoxybenzamide
CAS Number 353278-57-6
Molecular Weight 230.06 g/mol
Key Functional Groups Aryl Bromide (Reactive), Primary Amide (Directing/Passivating), Methoxy (EDG)
Solubility DMSO, DMF, MeOH (High); DCM, Toluene (Moderate); Water (Low)
Reactivity Class Deactivated, Ortho-Substituted Aryl Halide

Part 2: Reactivity Analysis & Optimization Strategy

The Mechanistic Bottleneck

In the catalytic cycle, the Oxidative Addition (OA) of the Pd(0) species into the C-Br bond is the critical step.

  • Problem: The 4-methoxy group donates electron density into the aromatic ring (resonance effect), strengthening the C-Br bond.

  • Solution: Use electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3). These ligands increase the electron density on the Palladium center, accelerating the oxidative addition into the deactivated aryl bromide.

The Chelation Effect

The primary amide group at the ortho position is not innocent. It can act as a directing group, coordinating to the Pd center via the carbonyl oxygen or the nitrogen.

  • Risk: Formation of stable 5- or 6-membered palladacycles that arrest the catalytic cycle.

  • Mitigation: Use of biaryl monophosphine ligands (Buchwald ligands) creates a "ligand shell" that prevents over-coordination by the substrate's amide group.

Visualization: Steric & Electronic Interaction

The following diagram illustrates the competing factors during the catalytic cycle.

G Substrate 2-Bromo-4-methoxybenzamide OA_Complex Oxidative Addition Complex (Pd-Ar-Br) Substrate->OA_Complex Pd0 Active Catalyst [L-Pd(0)] Pd0->OA_Complex Oxidative Addition Transmetalation Transmetalation (Base + Boronic Acid) OA_Complex->Transmetalation Base Activation Product Biaryl Amide Product Transmetalation->Product Reductive Elimination Product->Pd0 Regeneration Factor_Elec Electronic Deactivation (4-OMe slows OA) Factor_Elec->Substrate Factor_Steric Steric Hindrance (2-CONH2 blocks Pd) Factor_Steric->Substrate Ligand_Sol Solution: Electron-Rich Bulky Ligands (e.g., SPhos) Ligand_Sol->Pd0 Enhances

Caption: Catalytic cycle highlighting the specific electronic and steric barriers imposed by the 2-Bromo-4-methoxybenzamide substrate.

Part 3: Standardized Protocols[1]

Protocol A: The "Workhorse" Method (General Purpose)

Best for coupling with simple, electron-rich aryl boronic acids where cost is a factor.

Reagents:

  • Substrate: 2-Bromo-4-methoxybenzamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Bromo-4-methoxybenzamide (230 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) followed by K₂CO₃ solution (1.5 mL, 2.0 M).

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amides).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Required for sterically hindered boronic acids or when Protocol A fails (yield <40%). Uses a Buchwald Precatalyst.

Reagents:

  • Catalyst System: XPhos Pd G2 (2–3 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or n-Butanol

Why this works:

  • XPhos/SPhos: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the electron-rich benzamide ring and create space for the reductive elimination step, preventing the formation of inactive Pd-clusters.

  • Phosphate Base: Anhydrous K₃PO₄ is often superior for amide-containing substrates as it minimizes hydrolysis of the amide group compared to carbonate bases.

Step-by-Step Procedure:

  • Solids: In a glovebox or under Argon flow, combine 2-Bromo-4-methoxybenzamide (1.0 equiv), Boronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed Toluene (0.2 M concentration relative to bromide) and degassed Water (10% v/v of Toluene).

  • Activation: Heat to 100°C for 4–8 hours. Note: These catalysts are faster; monitor by LCMS at 2 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Part 4: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation by Amide or slow Oxidative Addition.Switch to Protocol B (SPhos/XPhos). Increase temp to 110°C.
Protodehalogenation (Ar-H) Hydride source present or reductive elimination too slow.Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃.[1] Avoid alcohols.
Homocoupling of Boronic Acid Oxidation of boronic acid by O₂.Rigorous degassing (sparge Argon for 15 min). Add catalyst last.
Amide Hydrolysis Base is too strong or reaction too wet.Switch base to K₃PO₄ or NaHCO₃. Reduce water ratio.

Part 5: References

  • Review of Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Amide Directing Effects: Deng, W., et al. (2005). Mild and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides. Tetrahedron Letters, 46(17), 2943-2946. Link

  • Specific Substrate Data: PubChem Compound Summary for CID 11127641 (2-Bromo-4-methoxybenzaldehyde/amide analogs). Link

Sources

Application

Synthetic Pathways to Novel Benzamide Derivatives from 2-Bromo-4-methoxybenzamide: An Application &amp; Protocol Guide

Introduction: The Benzamide Scaffold and the Strategic Role of 2-Bromo-4-methoxybenzamide Benzamide derivatives are a cornerstone of modern medicinal chemistry and materials science. This privileged scaffold is present i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Strategic Role of 2-Bromo-4-methoxybenzamide

Benzamide derivatives are a cornerstone of modern medicinal chemistry and materials science. This privileged scaffold is present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities. The ability to strategically and efficiently modify the benzamide core is therefore of paramount importance to researchers in drug discovery.

2-Bromo-4-methoxybenzamide serves as an exceptionally versatile starting material for the generation of diverse chemical libraries. The bromine atom at the C2 position acts as a synthetic handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the C4 position, being an electron-donating group, influences the electronic properties of the aromatic ring, which in turn dictates the optimal reaction conditions. This guide provides detailed application notes and protocols for the synthesis of novel benzamide derivatives from 2-Bromo-4-methoxybenzamide, with a focus on scientifically-grounded experimental design.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like 2-Bromo-4-methoxybenzamide, three key palladium-catalyzed reactions are of primary interest: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Insight: Why These Conditions?

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The 2-Bromo-4-methoxybenzamide substrate presents a specific challenge: the electron-donating methoxy group can make the initial oxidative addition of the palladium(0) catalyst to the C-Br bond slower compared to electron-deficient aryl halides. To overcome this, the choice of ligand and base is critical.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos or XPhos enhance the electron density on the palladium center, which promotes the oxidative addition step. They also facilitate the final reductive elimination step, leading to higher product yields.

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and is compatible with the amide functionality.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-4-methoxybenzamide

This protocol details the coupling of 2-Bromo-4-methoxybenzamide with 4-methylphenylboronic acid.

Materials:

  • 2-Bromo-4-methoxybenzamide (1.0 equiv)

  • 4-methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-4-methoxybenzamide, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methylphenyl)-4-methoxybenzamide.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that form active Pd(0) in situ.
Ligand SPhos, XPhosBulky, electron-rich ligands to facilitate oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid without hydrolyzing the amide.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system aids in dissolving both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming a bond between an aryl halide and a primary or secondary amine. This reaction has broad applicability in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Mechanistic Insight: Why These Conditions?

Similar to the Suzuki coupling, the electron-rich nature of 2-Bromo-4-methoxybenzamide necessitates specific catalytic conditions to achieve high efficiency.

  • Catalyst System (Palladium and Ligand): The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biaryl monophosphine ligand such as XPhos or BrettPhos is critical. These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[1]

  • Base Selection: The choice of base is crucial to deprotonate the amine, allowing it to coordinate to the palladium complex. For substrates with potentially base-sensitive functional groups like amides, a milder inorganic base such as cesium carbonate (Cs₂CO₃) is preferred over strong alkoxide bases like sodium tert-butoxide (NaOtBu), which could lead to side reactions.[1]

Experimental Protocol: Synthesis of 2-(Morpholino)-4-methoxybenzamide

This protocol describes the coupling of 2-Bromo-4-methoxybenzamide with morpholine.

Materials:

  • 2-Bromo-4-methoxybenzamide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add 2-Bromo-4-methoxybenzamide followed by anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Common and effective Pd(II) precatalyst.
Ligand XPhos, BrettPhosPromotes reaction with electron-rich aryl bromides and various amines.
Base Cs₂CO₃, K₃PO₄Sufficiently basic to deprotonate the amine without causing side reactions.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 100-110 °CNecessary to drive the reaction to completion.
Sonogashira Coupling: Introducing C(sp) Centers

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).

Mechanistic Insight: Why These Conditions?

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.

  • Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) undergoes oxidative addition with the 2-Bromo-4-methoxybenzamide. Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.[2]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. Anhydrous and degassed solvents like THF or DMF are recommended to prevent side reactions and catalyst deactivation.[2]

  • Reaction Temperature: Due to the electron-rich nature of the aryl bromide, which can slow the rate of oxidative addition, higher temperatures (e.g., 60-80 °C) may be required compared to reactions with electron-deficient aryl halides.[2]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-methoxybenzamide

This protocol outlines the coupling of 2-Bromo-4-methoxybenzamide with phenylacetylene.

Materials:

  • 2-Bromo-4-methoxybenzamide (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-methoxybenzamide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and stir for several minutes.

  • Add triethylamine via syringe, followed by the dropwise addition of phenylacetylene.

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 2-24 hours), cool the mixture to room temperature.

  • Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Parameters

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, effective palladium sources.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent THF, DMFAnhydrous and degassed conditions are critical.
Temperature 60-100 °CHigher temperatures may be needed for less reactive substrates.

Part 2: Nucleophilic Aromatic Substitution (SNA_r): An Assessment of Viability

Nucleophilic aromatic substitution (SNA_r) is another fundamental reaction for modifying aromatic rings, where a nucleophile displaces a leaving group. However, its applicability is highly dependent on the electronic nature of the substrate.

Mechanistic Considerations for 2-Bromo-4-methoxybenzamide

The classical SNA_r mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility.

  • Requirement for Electron-Withdrawing Groups: The SNA_r reaction is significantly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.[3][4]

  • Deactivating Effect of Electron-Donating Groups: 2-Bromo-4-methoxybenzamide contains a methoxy group (-OCH₃) para to the amide and meta to the bromine. The methoxy group is strongly electron-donating, which destabilizes the negatively charged Meisenheimer intermediate that would be formed upon nucleophilic attack. This deactivating effect makes the standard SNA_r reaction highly unfavorable under typical conditions.

For 2-Bromo-4-methoxybenzamide, nucleophilic aromatic substitution is not a recommended synthetic route. The presence of the electron-donating methoxy group severely disfavors the formation of the required Meisenheimer complex, making the reaction energetically prohibitive. Researchers seeking to introduce nucleophiles at the C2 position should instead rely on the more robust and versatile palladium-catalyzed cross-coupling methodologies detailed in Part 1.

Part 3: Workflow and Mechanistic Diagrams

Diagram 1: General Synthetic Workflow

This diagram illustrates the overall strategy for diversifying the 2-Bromo-4-methoxybenzamide core.

G A 2-Bromo-4-methoxybenzamide B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->C D Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) A->D E 2-Aryl-4-methoxybenzamide Derivatives B->E F 2-Amino-4-methoxybenzamide Derivatives C->F G 2-Alkynyl-4-methoxybenzamide Derivatives D->G

Caption: Synthetic routes from 2-Bromo-4-methoxybenzamide.

Diagram 2: Simplified Catalytic Cycle for Cross-Coupling

This diagram provides a generalized overview of the key steps in palladium-catalyzed cross-coupling reactions.

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L_n B->C D Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) C->D Coupling Partner + Base E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G

Caption: Generalized Pd-catalyzed cross-coupling cycle.

References

  • BenchChem Technical Support Team. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 22, 2026, from [Link]

  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • American Chemical Society. (2026). The Journal of Organic Chemistry. ACS Publications. [Link]

  • American Chemical Society. (2026). Organic Letters. ACS Publications. [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
  • Tobin, J. B., & Rovis, T. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6735-6755. [Link]

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Optimization of N-Alkylation Strategies for Sterically Hindered Benzamides

Abstract & Strategic Analysis The N-alkylation of primary benzamides is a pivotal transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The N-alkylation of primary benzamides is a pivotal transformation in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics. However, the reaction is frequently complicated by ambident nucleophilicity (competition between N- and O-alkylation) and over-alkylation (formation of tertiary amides).

2-Bromo-4-methoxybenzamide presents a unique challenge due to the ortho-bromo substituent . While the 4-methoxy group increases the electron density of the amide nitrogen via resonance, the 2-bromo group introduces significant steric hindrance and inductive electron withdrawal. This application note details two validated protocols designed to maximize N-selectivity and yield while minimizing impurity profiles.

Chemo-Selectivity Drivers
  • N- vs. O-Alkylation: The amide anion is a resonance hybrid. "Hard" electrophiles (e.g., alkyl sulfates) or oxygen-philic counter-ions (e.g., Ag+) favor O-alkylation (imidate formation). "Soft" electrophiles (alkyl halides) and dissociating cations (Cs+) favor N-alkylation.

  • Steric Influence: The 2-Br group sterically shields the nitrogen, potentially slowing reaction kinetics and requiring higher activation energy compared to unsubstituted benzamides.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competing pathways and the strategic selection of reagents to favor the desired Secondary Amide (Path A).

ReactionPathways Start 2-Bromo-4-methoxybenzamide (Primary Amide) Base Base Deprotonation Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion N_Prod N-Alkylated Product (Desired Secondary Amide) Anion->N_Prod Path A: Soft Electrophile (R-X) Polar Aprotic Solvent Cs+ Counter-ion O_Prod O-Alkylated Product (Imidate Impurity) Anion->O_Prod Path B: Hard Electrophile Kinetic Control Di_Prod N,N-Dialkylated Product (Over-alkylation) N_Prod->Di_Prod Path C: Excess Base/R-X Thermodynamic Control

Figure 1: Mechanistic divergence in amide alkylation. Path A is optimized via solvent and base selection.

Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (Recommended)

Best for: High chemoselectivity, suppression of di-alkylation, and late-stage functionalization where mild conditions are required. Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cs+ to form a "naked," highly reactive amide anion while coordinating with the halide leaving group to facilitate the SN2 transition state.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromo-4-methoxybenzamide1.0Substrate
Alkyl Halide (R-X)1.1 - 1.2Electrophile (Bromides/Iodides preferred)
Cesium Carbonate (Cs₂CO₃)1.5 - 2.0Base / Coordinator
DMF (Anhydrous)0.2 MSolvent
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Bromo-4-methoxybenzamide (1.0 eq) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

  • Base Addition: Add Cs₂CO₃ (1.5 eq) in a single portion. The suspension may turn slightly yellow.

  • Activation: Stir at room temperature for 30 minutes to ensure deprotonation/coordination.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Note: For secondary alkyl halides, add 0.1 eq of TBAI (Tetrabutylammonium iodide) to catalyze the reaction.

  • Reaction: Heat the mixture to 50–60 °C . Monitor by LC-MS or TLC every 2 hours.

    • Endpoint: Disappearance of starting material (usually 4–12 hours depending on steric bulk of R-X).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (5x reaction volume).

    • Wash with H₂O (3x) to remove DMF (critical to prevent product oiling).

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc gradient).

Method B: Sodium Hydride (NaH) Classical Alkylation

Best for: Scale-up of simple alkyl chains (Methyl, Ethyl) where cost is a driver and moisture control is strictly managed. Risk: Higher probability of O-alkylation if temperature is not controlled.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromo-4-methoxybenzamide1.0Substrate
Alkyl Halide (R-X)1.05Electrophile
Sodium Hydride (60% in oil)1.1Strong Base
DMF or THF (Anhydrous)0.15 MSolvent
Step-by-Step Protocol
  • Setup: Use a 3-neck flask with an internal thermometer and N₂ line.

  • Base Suspension: Suspend NaH (1.1 eq) in anhydrous DMF at 0 °C (Ice/Water bath).

  • Addition: Dissolve 2-Bromo-4-methoxybenzamide in minimal DMF and add dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of H₂ gas. Allow to stir at 0 °C for 30 mins until gas evolution ceases.

  • Alkylation: Add Alkyl Halide (1.05 eq) slowly at 0 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench: Cool back to 0 °C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with DCM or EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Quality Control & Troubleshooting

Analytical Signatures (NMR)

Distinguishing N-alkylation from O-alkylation is critical.[1]

FeatureStarting MaterialN-Alkylated ProductO-Alkylated (Imidate)
¹H NMR (Amide) Broad Singlet (2H) ~7.5 ppmBroad Doublet/Singlet (1H) ~6-8 ppmNo Amide Proton
¹H NMR (Alkyl) N/A~3.0 - 4.0 ppm (Adjacent to N)~4.0 - 4.5 ppm (Adjacent to O - Deshielded)
¹³C NMR (C=O) ~168 ppm~165-170 ppm~160 ppm (C=N shift)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric hindrance of the 2-Br group.

    • Fix: Switch to Method A, increase temperature to 80 °C, and add 0.5 eq TBAI.

  • Issue: Di-alkylation.

    • Cause: Excess base or alkyl halide.[2]

    • Fix: Use strict 1.05 eq of R-X. Use Method A (Cs₂CO₃) which kinetically favors mono-alkylation.

  • Issue: O-Alkylation.

    • Cause: "Hard" conditions or high temperatures during addition.

    • Fix: Ensure 0 °C addition (Method B) or switch to non-polar solvent (Toluene) with Phase Transfer Catalyst (18-Crown-6).

Workflow Decision Tree

DecisionTree Start Select Alkylation Strategy Scale Reaction Scale? Start->Scale Small Discovery (<1g) Priority: Selectivity Scale->Small Large Process (>100g) Priority: Cost/Speed Scale->Large ComplexR Is Alkyl Group Complex/Secondary? Small->ComplexR MethodA Method A: Cs2CO3/DMF (High Selectivity) Large->MethodA Secondary/Hindered R-X MethodB Method B: NaH/DMF (High Throughput) Large->MethodB Primary Alkyl Halide ComplexR->MethodA Yes ComplexR->MethodA No (Standard)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • General Amide Alkylation Selectivity

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides.

  • Cesium Carbonate Effect

    • Flessner, T., & Doye, S. (1999). Cesium carbonate promoted N-alkylation of indoles and amines. Journal of Practical Chemistry.
    • Dijkink, J., et al. (2018). Cesium Carbonate Mediated Selective N-Alkylation.[3][4] (Generalized reference for Cs effect).

  • PARP Inhibitor Intermediates (Contextual Grounding)

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Describes similar benzamide intermediate manipulations). Link

    • Patent WO2012019427A1. Synthesis of substituted benzamides as PARP inhibitors. (Contains specific examples of hindered benzamide alkylations). Link

  • Safety Data

    • PubChem Compound Summary for 2-Bromo-4-methoxybenzamide.Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-methoxybenzamide and specific alkylating agents before use. Alkyl halides are potential carcinogens; NaH is pyrophoric.

Sources

Application

role of 2-Bromo-4-methoxybenzamide in the synthesis of Hedgehog signaling inhibitors

This Application Note and Protocol guide details the role of 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) as a critical building block in the synthesis of Smoothened (Smo) receptor antagonists , a class of drugs used to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the role of 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) as a critical building block in the synthesis of Smoothened (Smo) receptor antagonists , a class of drugs used to inhibit the Hedgehog (Hh) signaling pathway in oncology.

Application Note: 2-Bromo-4-methoxybenzamide in Hedgehog Signaling Inhibition

Introduction: The Hedgehog Pathway and Therapeutic Targets

The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development and tissue regeneration.[1][2][3] However, its aberrant activation is a driver in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma (MB) .[1][2] The pathway's primary druggable target is the Smoothened (Smo) receptor, a G-protein-coupled receptor (GPCR)-like protein.

2-Bromo-4-methoxybenzamide serves as a specialized scaffold for synthesizing biaryl benzamide inhibitors . These inhibitors function by binding to the heptahelical transmembrane domain of Smo, preventing its translocation to the primary cilium and thereby blocking the downstream activation of GLI transcription factors.

Chemical Utility & Mechanism of Action

This molecule is valued in medicinal chemistry for its unique substitution pattern, which enables the construction of high-affinity inhibitors through distinct chemical properties:

  • 2-Bromo "Handle" (Orthogonal Reactivity): The bromine atom at the ortho position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the attachment of hydrophobic aryl or heteroaryl rings (e.g., pyridine, substituted phenyl), creating the "biaryl" core essential for occupying the deep hydrophobic pocket of the Smo receptor.

  • 4-Methoxy Group (Electronic Tuning): The methoxy group at the para position (relative to the amide) acts as an electron-donating group (EDG). It modulates the electron density of the benzene ring, influencing the pi-stacking interactions within the receptor binding site. Furthermore, it can serve as a hydrogen bond acceptor, interacting with specific residues (e.g., Tyr394, Arg400) in the Smo binding pocket.

  • Benzamide Linker: The amide moiety acts as a rigid linker that positions the biaryl core and the N-substituent in the correct spatial orientation to mimic the pharmacophore of established inhibitors like Vismodegib or Sonidegib .

PART 2: Experimental Protocols

Protocol A: Synthesis of Biaryl Benzamide Inhibitors via Suzuki-Miyaura Coupling

This protocol describes the functionalization of 2-Bromo-4-methoxybenzamide to generate a 2-aryl-4-methoxybenzamide core, a common structural motif in novel Smo inhibitors (e.g., "Compound 21" analogues).

Reagents Required:

  • Substrate: 2-Bromo-4-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid or pyridylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask or microwave vial, charge 2-Bromo-4-methoxybenzamide (1.0 mmol), the chosen Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing: Add the solvent mixture (1,4-Dioxane/Water, 10 mL). Degas the solution by bubbling Argon through it for 10–15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation/homocoupling).

  • Catalyst Addition: Add the Palladium catalyst (0.05 mmol) quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal Heating: Heat the mixture to 90°C for 12–16 hours with vigorous stirring.

    • Microwave Irradiation (Alternative): Heat at 110°C for 30–60 minutes.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS . Look for the disappearance of the bromo-starting material (Rt ~ 2.5 min) and the appearance of the biaryl product.

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–50% EtOAc in Hexanes) to isolate the 2-aryl-4-methoxybenzamide intermediate.

Protocol B: Quality Control & Validation

Ensure the integrity of the synthesized intermediate before proceeding to biological assays.

ParameterSpecificationMethod
Purity > 95%HPLC (C18 column, ACN/Water gradient)
Identity (¹H NMR) Characteristic signalsMethoxy: Singlet at ~3.8 ppm (3H). Amide: Broad singlets at ~7.5–8.0 ppm (2H). Biaryl: Additional aromatic protons corresponding to the coupled ring.
Identity (MS) [M+H]⁺Mass Spectrometry (ESI+) matching theoretical MW.

PART 3: Visualization & Diagrams

Figure 1: Hedgehog Signaling Pathway & Inhibitor Target

Caption: The Hh pathway is activated when Hh ligand binds PTCH, relieving inhibition of SMO. 2-Bromo-4-methoxybenzamide derivatives (Inhibitors) bind SMO, preventing its ciliary translocation and blocking GLI activation.

Hh_Pathway Hh_Ligand Hedgehog Ligand (SHH/IHH/DHH) PTCH PTCH1 Receptor (Transmembrane) Hh_Ligand->PTCH Binds SMO SMOOTHENED (SMO) (Drug Target) PTCH->SMO Inhibits (in absence of Ligand) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex Inhibitor Benzamide Inhibitor (Derived from 2-Bromo-4-methoxybenzamide) Inhibitor->SMO Antagonizes (Blocks Translocation) GLI GLI Transcription Factors (GLI1/2/3) SUFU->GLI Releases Nucleus Nucleus (Gene Transcription) GLI->Nucleus Translocates

Figure 2: Synthetic Workflow for Biaryl Benzamide Inhibitors

Caption: Synthesis of Smoothened inhibitors using 2-Bromo-4-methoxybenzamide as the core scaffold via Suzuki-Miyaura cross-coupling.

Synthesis_Scheme Start 2-Bromo-4-methoxybenzamide (Scaffold) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C Start->Reaction Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Reaction Intermediate 2-Aryl-4-methoxybenzamide (Biaryl Core) Reaction->Intermediate C-C Bond Formation FinalDrug Functionalized Hh Inhibitor (e.g., N-substituted) Intermediate->FinalDrug Optional N-Alkylation or Amide Modification

References

  • Sun, C., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[1][2][3] RSC Advances, 11, 22297-22306.

  • BenchChem. "2-Bromo-4-methoxybenzamide Product Information & Applications."

  • Rimkus, T. K., et al. (2016). "Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors." Cancers, 8(2), 22.

  • Peukert, S., & Miller-Moslin, K. (2010). "Small-Molecule Inhibitors of the Hedgehog Signaling Pathway as Cancer Therapeutics." ChemMedChem, 5(4), 500-512.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-methoxybenzamide

Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most reliable synthetic routes to 2-Bromo-4-methoxybenzamide?

There are two principal strategies, each with distinct advantages regarding yield, purity, and operational complexity.

  • Two-Step Synthesis from 4-Methoxybenzoic Acid: This is the most common approach. It involves the electrophilic bromination of 4-methoxybenzoic acid to form 2-bromo-4-methoxybenzoic acid, followed by amidation. The amidation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride intermediate before reacting it with an ammonia source.[1][2] This route is cost-effective but requires careful control of the initial bromination to ensure correct regioselectivity.

  • Sandmeyer Reaction Route: This alternative route offers superior regiochemical control. It starts from 2-amino-4-methoxybenzoic acid, which undergoes diazotization followed by a copper(I) bromide-mediated Sandmeyer reaction to precisely install the bromine at the 2-position.[3][4] This method is ideal when isomeric purity is paramount and can justify the potentially higher cost or longer sequence of the starting material.

Q2: My initial bromination of 4-methoxybenzoic acid gives multiple isomers. How can I improve the regioselectivity for the 2-bromo product?

This is a classic challenge in electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating meta-director.[5] Both groups electronically favor substitution at the 3- and 5-positions. To achieve the desired 2-bromo isomer, you must leverage steric hindrance and catalytic control.

  • Catalyst Choice: Using a Lewis acid catalyst like ferric chloride (FeCl₃) is crucial. The catalyst polarizes the bromine molecule, creating a more effective electrophile, and can influence the regioselectivity.[2]

  • Temperature Control: Maintaining a consistent and moderately elevated temperature (e.g., 45-60°C) is key. Running the reaction too cold may result in low conversion, while excessive heat can lead to over-bromination and the formation of di-substituted byproducts.[2][6]

  • Slow Addition: The dropwise addition of bromine over a prolonged period helps to maintain a low concentration of the electrophile in the reaction mixture, which can suppress the formation of unwanted isomers and di-brominated products.[7]

Q3: I'm getting a low yield in my amidation step. What are the likely causes?

Low yields in the conversion of 2-bromo-4-methoxybenzoic acid to the amide are almost always traced back to two areas: insufficient activation of the carboxylic acid or degradation of reagents.

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride must be driven to completion. Ensure you use a slight excess of the chlorinating agent and allow sufficient reaction time, often with gentle heating under reflux.[1]

  • Moisture Contamination: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.[] All glassware must be rigorously dried, and anhydrous solvents should be used throughout the process. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9]

  • Inefficient Amidation: The reaction of the acyl chloride with ammonia is highly exothermic and rapid.[][10] Use a concentrated source of ammonia (e.g., concentrated aqueous ammonium hydroxide or ammonia gas bubbled through an anhydrous solvent) and ensure efficient stirring. The reaction generates HCl, which will be neutralized by excess ammonia, forming ammonium chloride.[11][12]

Q4: What are the best methods to purify the final 2-Bromo-4-methoxybenzamide product?

The primary purification method is recrystallization. The choice of solvent is critical for obtaining high purity and recovery.

  • Solvent System: A common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Washing: Before recrystallization, washing the crude product is essential. A wash with a dilute sodium bicarbonate solution will remove any unreacted acidic starting material (2-bromo-4-methoxybenzoic acid), and a subsequent wash with water will remove salts like ammonium chloride.

Q5: Can I synthesize the benzamide directly from 2-bromo-4-methoxybenzoic acid and ammonia without isolating the acyl chloride?

Direct amidation is possible but often less efficient for simple primary amides than the acyl chloride route. The direct reaction between a carboxylic acid and ammonia forms an ammonium salt, which requires high temperatures to dehydrate to the amide.[11][13][14] Modern methods utilize coupling agents to facilitate this transformation at milder temperatures.

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) can be used.[] These reagents activate the carboxylic acid in situ, allowing it to react with ammonia. However, this adds cost and complexity (e.g., removal of coupling agent byproducts) compared to the robust acyl chloride method.

Troubleshooting Guide

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Overall Yield Inefficient Bromination: The initial electrophilic substitution did not proceed to completion or favored the wrong isomer.Solution: Re-optimize the bromination step. Ensure the ferric chloride catalyst is fresh and anhydrous. Control the temperature carefully between 45-60°C and add the bromine solution dropwise over at least 2 hours.[2] Rationale: Precise control over reaction parameters is necessary to overcome the unfavorable electronic directing effects of the starting material.[5] If isomeric purity remains an issue, switch to the Sandmeyer reaction route for definitive regiocontrol.[3]
Inefficient Amidation: The conversion of the carboxylic acid to the amide is incomplete.Solution: Ensure the intermediate acyl chloride is formed completely by refluxing with a slight excess of thionyl chloride for 2-3 hours. Use rigorously anhydrous conditions for the amidation step. Add the acyl chloride solution slowly to a well-stirred, cooled (0°C) solution of concentrated ammonium hydroxide. Rationale: The carboxylic acid is not electrophilic enough to react directly. The acyl chloride is a highly activated intermediate that reacts rapidly with the nucleophilic ammonia.[1][15] Moisture will destroy this intermediate.
Product Loss During Workup: Significant material is lost during extraction and purification steps.Solution: After quenching the amidation reaction, ensure the aqueous layer is saturated with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. Wash the filtered crystals with a small amount of ice-cold solvent. Rationale: These are standard techniques to maximize recovery of organic products from aqueous mixtures and during purification.[9]
Impure Final Product Isomeric Contamination: The product is contaminated with other bromo-isomers (e.g., 3-bromo-4-methoxybenzamide).Solution: The contamination originates from the bromination step. Improve purification of the 2-bromo-4-methoxybenzoic acid intermediate by recrystallization before proceeding to the amidation. Rationale: Isomeric benzamides can be very difficult to separate due to similar polarities. It is far more effective to purify the preceding carboxylic acid intermediate, where differences in crystal packing and solubility may be more pronounced.
Presence of Starting Material: The final product contains unreacted 2-bromo-4-methoxybenzoic acid.Solution: During the workup, wash the organic layer containing the crude product thoroughly with a saturated sodium bicarbonate solution. Rationale: The acidic starting material will be deprotonated by the base and extracted into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic phase.
Amidation Reaction Stalls or Fails Deactivation of Acyl Chloride: The acyl chloride intermediate was hydrolyzed before it could react with ammonia.Solution: Flame-dry all glassware and use anhydrous solvents (e.g., distilled from a suitable drying agent). Perform the reaction under an inert atmosphere of nitrogen or argon. Rationale: Acyl chlorides are extremely sensitive to nucleophiles, especially water. Preventing exposure to atmospheric moisture is critical for success.[]
Formation of Ammonium Salt: Direct heating of the carboxylic acid with ammonia did not yield the amide.Solution: Abandon the direct heating method in favor of the acyl chloride route or a modern coupling agent. Rationale: The acid-base reaction between a carboxylic acid and ammonia is fast, forming a stable salt. Driving off water to form the amide from this salt requires very high temperatures, which can lead to decomposition.[16] The acyl chloride route provides a much more reactive electrophile, enabling the reaction to proceed under mild conditions.[10]
Visualized Workflows and Mechanisms
Primary Synthesis Workflow

The following diagram outlines the most common and robust pathway for synthesizing 2-Bromo-4-methoxybenzamide.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A 4-Methoxybenzoic Acid B 2-Bromo-4-methoxybenzoic Acid A->B Br₂, FeCl₃ Glacial Acetic Acid 45-60°C, 15h C 2-Bromo-4-methoxybenzoic Acid D 2-Bromo-4-methoxybenzoyl chloride C->D SOCl₂ Reflux, 2-3h E 2-Bromo-4-methoxybenzoyl chloride F 2-Bromo-4-methoxybenzamide E->F Conc. NH₄OH 0°C to RT

Caption: Recommended three-stage synthesis workflow.

Troubleshooting Logic for Low Yield

Use this decision tree to diagnose and resolve issues related to poor reaction yield.

G Start Low Yield Observed CheckPurity Check purity of intermediate (2-bromo-4-methoxybenzoic acid) by NMR/TLC Start->CheckPurity Impure Intermediate is Impure (Isomers Present) CheckPurity->Impure Impure Pure Intermediate is Pure CheckPurity->Pure Pure OptimizeBromination Optimize Bromination: - Check catalyst - Control Temp - Slow addition of Br₂ Impure->OptimizeBromination ConsiderSandmeyer Alternative: Use Sandmeyer Route Impure->ConsiderSandmeyer CheckAmidation Review Amidation Step: - Anhydrous conditions? - Inert atmosphere? - Acyl chloride formation complete? Pure->CheckAmidation CheckWorkup Review Workup/Purification: - Extraction efficiency? - Recrystallization loss? Pure->CheckWorkup

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-methoxybenzoic Acid [2]
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxybenzoic acid (1 equivalent) in glacial acetic acid (approx. 5 mL per gram of acid).

  • Reaction Initiation: Heat the mixture to 60°C with stirring to ensure complete dissolution. After 30 minutes, adjust the temperature to 45°C and add anhydrous ferric chloride (FeCl₃, ~0.05 equivalents).

  • Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid (2 mL per mL of bromine). Add this solution dropwise to the reaction flask via the dropping funnel over a period of 2 hours.

  • Reaction: Maintain the reaction temperature at 45°C for 10 hours. Then, increase the temperature to 75-80°C and continue stirring for an additional 5 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into a beaker containing cold distilled water (approx. 200 mL).

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral.

  • Drying: Dry the product under vacuum at 70-75°C to yield 2-bromo-4-methoxybenzoic acid as a yellowish crystalline solid. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol B: Synthesis of 2-Bromo-4-methoxybenzamide via Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2-bromo-4-methoxybenzoic acid (1 equivalent) and thionyl chloride (SOCl₂, 2-3 equivalents). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture gently under reflux for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure (a bubbler with NaOH solution is recommended to trap the toxic vapors). This will yield the crude 2-bromo-4-methoxybenzoyl chloride as an oil or low-melting solid.

  • Amidation: In a separate flask, cool concentrated aqueous ammonium hydroxide (a large excess, ~20 equivalents) in an ice bath (0°C).

  • Addition: Dissolve the crude acyl chloride in a minimal amount of an anhydrous aprotic solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately.[10]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove ammonium salts, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol) to yield pure 2-Bromo-4-methoxybenzamide.

References
  • Vertex AI Search. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Chemistry LibreTexts. (2024, October 16). 15.16: Formation of Amides. Available from: [Link]

  • 2012 Book Archive. Formation of Amides. Available from: [Link]

  • Wikipedia. Amide. Available from: [Link]

  • Chemguide. The Preparation of Amides. Available from: [Link]

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Available from: [Link]

  • Stack Exchange. (2019, March 31). Mechanism for formation of amides from ammonium carboxylate salts. Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Available from: [Link]

  • designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Available from: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Supporting Information.
  • Accounts of Chemical Research. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

Sources

Optimization

purification of crude 2-Bromo-4-methoxybenzamide by recrystallization

Executive Summary & Compound Profile User Context: You are likely synthesizing this intermediate for downstream coupling (e.g., Suzuki-Miyaura) or as a scaffold for bioactive molecules (e.g., PARP inhibitors or CB2 ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Context: You are likely synthesizing this intermediate for downstream coupling (e.g., Suzuki-Miyaura) or as a scaffold for bioactive molecules (e.g., PARP inhibitors or CB2 ligands). Purity is critical to prevent catalyst poisoning in subsequent steps.

The Molecule:

  • Core Structure: Primary Benzamide (

    
    ).
    
  • Substituents:

    • 2-Bromo: Sterically bulky, lipophilic, heavy atom effect.

    • 4-Methoxy: Electron-donating, increases electron density of the ring.

  • Solubility Profile: Moderate in alcohols (MeOH, EtOH) and esters (EtOAc); High in DMSO/DMF; Low in water and alkanes.

  • Key Challenge: Substituted benzamides are prone to "oiling out" (Liquid-Liquid Phase Separation) before crystallizing, particularly in the presence of lipophilic impurities.

PropertyValue / DescriptionNotes
Molecular Formula

MW: 230.06 g/mol
Appearance White to Off-white crystalline solidCrude often yellow/tan
Melting Point ~170–200°C (Literature varies)Note: Conflicting data exists online (some citing ~64°C, likely referring to the aldehyde precursor).[1][2][3][4][5][6][7] Expect a high MP for the amide.
Primary Impurities 2-Bromo-4-methoxybenzoic acidFrom hydrolysis (acidic)
2-Bromo-4-methoxybenzonitrileUnreacted precursor (neutral)

Standard Operating Procedure (SOP)

Method A: The "Dual-Solvent" Approach (Ethanol/Water)

Recommended for removal of polar salts and starting acids.

Rationale: The amide functionality forms strong hydrogen bonds. Ethanol disrupts these at high temperatures to dissolve the compound, while water acts as a powerful anti-solvent that forces the hydrophobic aromatic ring to aggregate upon cooling.

Protocol:

  • Preparation: Place crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95% or Absolute) in small portions (start with ~15 mL). Heat to reflux (~78°C) with stirring.

    • Checkpoint: If solid remains after 25 mL, add more ethanol until fully dissolved. If the solution is dark/colored, add activated charcoal (10% w/w) and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining a gentle boil, add warm Water dropwise.

    • Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (undisturbed) for 2–3 hours.

    • Critical Step: Once at RT, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold 50:50 Ethanol/Water. Dry under vacuum at 45°C.

Method B: The "Lipophilic" Approach (Ethyl Acetate/Heptane)

Recommended if the compound is sensitive to hydrolysis or if the primary impurity is the nitrile.

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Slowly add Heptane (or Hexanes) until turbid.

  • Cool slowly. (Note: This method is more prone to oiling out; seeding is highly recommended).

Visualization: Recrystallization Workflow

RecrystallizationFlow Start Crude 2-Bromo-4-methoxybenzamide Solvent Add Hot Solvent (Ethanol or EtOAc) Start->Solvent CheckDissolved Is it fully dissolved? Solvent->CheckDissolved Filter Hot Filtration (Remove insoluble impurities) CheckDissolved->Filter No (Insolubles present) AntiSolvent Add Anti-Solvent (Water or Heptane) until turbid CheckDissolved->AntiSolvent Yes (Clear solution) Filter->AntiSolvent Clear Add drop of Solvent to clear turbidity AntiSolvent->Clear Cool Slow Cooling (RT -> Ice) Clear->Cool Collect Vacuum Filtration & Wash Cool->Collect Dry Dry (Vacuum Oven) Collect->Dry

Caption: Logical workflow for the purification of substituted benzamides via dual-solvent recrystallization.

Troubleshooting Center (FAQ)

Issue 1: "My product is 'Oiling Out' (forming a liquid blob instead of crystals)."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated compound drops below the temperature of the solution, or the anti-solvent was added too quickly.

Corrective Actions:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Good" Solvent: Add a small amount (5–10% volume) of the dissolving solvent (Ethanol/EtOAc). This raises the solubility limit slightly.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the oil/solvent interface.

  • Slow Down: Cool the flask much slower (wrap in a towel or place in a warm water bath and let it cool naturally).

Issue 2: "The crystals are colored (Pink/Brown)."

Diagnosis: Oxidation products or trace bromination impurities (e.g., free bromine or polymerized phenols). Corrective Action:

  • Charcoal Treatment: Dissolve the crude in hot ethanol. Add Activated Carbon (5–10 wt%). Stir at reflux for 5–10 mins. Filter hot through a Celite pad. The filtrate should be colorless or pale yellow.

Issue 3: "My Melting Point is lower than expected (e.g., 140°C vs 170°C)."

Diagnosis: Eutectic depression due to impurities (likely the starting acid or nitrile). Corrective Action:

  • Acidic Impurity: If the impurity is 2-bromo-4-methoxybenzoic acid, wash the crude solid with saturated Sodium Bicarbonate (NaHCO₃) solution before recrystallization.[8] The acid will dissolve as the salt; the amide will remain solid.

  • Nitrile Impurity: Recrystallize from Toluene (nitriles often stay in solution in Toluene while amides crystallize).

Decision Tree: Dealing with "Oiling Out"

OilingOutTroubleshoot Problem Problem: Product Oils Out Reheat Reheat to Reflux (Dissolve Oil) Problem->Reheat CheckConc Is solution too concentrated? Reheat->CheckConc AddSolvent Add more Good Solvent (EtOH/EtOAc) CheckConc->AddSolvent Yes CheckCooling Cooling Rate? CheckConc->CheckCooling No AddSolvent->CheckCooling Insulate Wrap flask in towel (Slow cooling) CheckCooling->Insulate Too Fast Seed Add Seed Crystal at Cloud Point CheckCooling->Seed Standard Success Crystalline Solid Formed Insulate->Success Seed->Success

Caption: Troubleshooting logic for resolving Liquid-Liquid Phase Separation (Oiling Out).

References & Validation

To validate your purified compound, ensure the following criteria are met:

  • 1H NMR (DMSO-d6): Distinct amide singlets (broad, ~7.0–8.0 ppm) and methoxy singlet (~3.8 ppm).

  • HPLC Purity: >98% area integration (254 nm).

Cited Sources:

  • PubChem. 2-Bromo-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Fixes.Link

  • MIT OpenCourseWare. Recrystallization Guide (Two-Solvent Methods).Link

  • ChemicalBook. Synthesis and Properties of Benzamide Derivatives.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-methoxybenzamide before handling.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-methoxybenzamide

Introduction: The Scale-Up Mandate Scaling the synthesis of 2-Bromo-4-methoxybenzamide presents a classic process chemistry dichotomy: the reaction chemistry is elementary (Amidation), but the physical processing (isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Mandate

Scaling the synthesis of 2-Bromo-4-methoxybenzamide presents a classic process chemistry dichotomy: the reaction chemistry is elementary (Amidation), but the physical processing (isolation, heat transfer, impurity rejection) dictates success.

While bench-scale synthesis often utilizes coupling agents (EDC/HOBt) or direct bromination of the amide, these methods fail at scale due to cost, atom economy, and difficult purification of regio-isomers. This guide focuses on the Acid Chloride Route (via 2-bromo-4-methoxybenzoic acid), which is the industry standard for multi-gram to kilogram batches due to its robust regiocontrol and scalability.

Target Molecule:

  • Name: 2-Bromo-4-methoxybenzamide[1]

  • CAS: 353278-57-6[1]

  • Molecular Weight: 230.06 g/mol [1]

Module 1: The Synthetic Workflow & Critical Process Parameters (CPPs)

The following workflow illustrates the optimized route for scale-up. Note the critical control points for temperature and stoichiometry.

G Start Start: 2-Bromo-4-methoxybenzoic Acid Activation Step 1: Activation (SOCl2 or (COCl)2) Cat. DMF Start->Activation Toluene/DCM Reflux Intermed Intermediate: Acid Chloride (Do Not Isolate) Activation->Intermed -SO2, -HCl Amidation Step 2: Amidation (NH3(aq) or NH3(g)) Temp < 10°C Intermed->Amidation Inverse Addition (Add Acid Chloride to NH3) Workup Quench & Isolation Slurry Wash Amidation->Workup Precipitate Product Final Product: 2-Bromo-4-methoxybenzamide Workup->Product Dry

Figure 1: Optimized scale-up workflow emphasizing the "Inverse Addition" technique to control exotherms.

Module 2: Troubleshooting Reaction Kinetics & Conversion

Q1: My acid chloride formation (Step 1) is sluggish. I see unreacted acid by HPLC. Adding more thionyl chloride doesn't help.

Diagnosis: This is likely a catalytic failure or a solubility issue, not a stoichiometry issue. The electron-donating methoxy group at the 4-position deactivates the carbonyl carbon, making it less electrophilic.

Corrective Action:

  • The "Vilsmeier" Boost: Ensure you are using Dimethylformamide (DMF) as a catalyst. On a scale >100g, use 0.5 - 1.0 mol% . The DMF forms the active Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than thionyl chloride alone.

  • Temperature Check: Reflux is mandatory. If using DCM (b.p. 40°C), switch to Toluene (b.p. 110°C) to overcome the activation energy barrier.

  • Endpoint Verification: Do not rely on TLC. Quench an aliquot with methanol and monitor the formation of the methyl ester vs. the starting acid by HPLC.

Q2: During Step 2 (Amidation), the reaction mixture turned into a solid, unstirrable block. What happened?

Diagnosis: You likely performed a "Direct Addition" (adding Ammonia to the Acid Chloride) or used insufficient solvent. This causes immediate precipitation of the product and ammonium salts upon contact, encapsulating unreacted acid chloride ("encrustation").

Corrective Action:

  • Switch to Inverse Addition: Always add the Acid Chloride solution (in Toluene/THF) slowly into the Ammonia solution . This ensures the ammonia is always in large excess, preventing dimer formation and keeping the slurry mobile.

  • Solvent Selection: Ensure the acid chloride is dissolved in a solvent that is miscible or semi-miscible with the ammonia phase (e.g., THF or Dioxane) if using aqueous ammonia. If using ammonia gas, ensure high-shear agitation.

Module 3: Impurity Management & Purification

Q3: I am detecting a "dimer" impurity (~440 Da). How do I remove it?

Diagnosis: The impurity is the imide (bis-acyl ammonia), formed when the ratio of Acid Chloride to Ammonia is too high. This is a classic scale-up artifact caused by poor mixing zones.

Corrective Action:

  • Prevention (Primary): Increase the equivalents of

    
     to >4.0 eq. High local concentration of 
    
    
    
    favors the primary amide over the imide.
  • Purification (Secondary): The imide is much less acidic than the amide but more lipophilic.

    • Reslurry: Triturate the crude solid in refluxing Ethyl Acetate . The bis-amide (imide) is often more soluble in hot EtAc than the mono-amide product.

    • Hydrolysis: Mild basic hydrolysis (NaOH/Water, pH 10, 1 hour) can selectively hydrolyze the unstable imide back to the amide and acid, which can then be washed away.

Q4: The product contains 3-5% of the des-bromo analog (4-methoxybenzamide). Can I recrystallize it?

Diagnosis: This impurity originates from the starting material. If you purchased "technical grade" 2-bromo-4-methoxybenzoic acid, it likely contained 4-methoxybenzoic acid.

Corrective Action:

  • Hard Truth: Separation of the des-bromo amide from the bromo-amide by crystallization is extremely difficult due to co-crystallization (isomorphism).

  • Strategy: You must purify the Starting Material (Acid) before the reaction. Recrystallize the 2-bromo-4-methoxybenzoic acid from Acetic Acid/Water or Ethanol to >99% purity before proceeding to the amide synthesis.

Module 4: Physical Processing & Isolation

Q5: The filtration is extremely slow (clogged filter cloth). How do I improve throughput?

Diagnosis: The particle size distribution is too fine ("fines"), likely caused by rapid quenching or nucleation at high supersaturation.

Corrective Action:

  • Ostwald Ripening: After the addition of the acid chloride to ammonia is complete, heat the slurry to 50-60°C for 1-2 hours, then cool slowly to 5°C. This anneals the crystals, dissolving fines and growing larger, filterable particles.

  • Salt Removal: Ensure you wash the filter cake thoroughly with Water to remove Ammonium Chloride (

    
    ). If the cake is sticky, use a displacement wash with cold water followed by a wash with cold Isopropanol (IPA) to aid drying.
    

Summary of Physical Data for Scale-Up

ParameterValue / RecommendationNote
Solubility (Product) DMSO, DMF (High) Ethanol, Methanol (Moderate) Water (Very Low)Use DMSO for analysis; Ethanol for recrystallization.
Melting Point 188 - 192 °CSharp mp indicates high purity. Broad range suggests salt contamination.
Exotherm Potential High (

)
Amidation step requires active cooling (Jacketed reactor).
Preferred Solvents Reaction: Toluene or THF Quench: Water/AmmoniaAvoid DCM on scale (environmental/safety).

References

  • BenchChem Technical Support. (2025).[2][3][4] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (See section on acid precursors and bromination regiochemistry).

  • Cayman Chemical. (2022).[5] Safety Data Sheet: m-Methoxybenzamide.[5] (Solubility and handling data for structural analogs).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. (Precursor physical properties).[6]

  • Organic Process Research & Development. (General Reference). Scale-up of Amidation Reactions via Acid Chlorides. (Standard industrial protocols for Schotten-Baumann conditions).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding thermal hazards and gas evolution.

Sources

Optimization

analytical techniques for assessing the purity of 2-Bromo-4-methoxybenzamide

This guide serves as a specialized technical support resource for the analytical assessment of 2-Bromo-4-methoxybenzamide . It is designed for researchers and quality control scientists requiring high-precision methodolo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the analytical assessment of 2-Bromo-4-methoxybenzamide . It is designed for researchers and quality control scientists requiring high-precision methodologies to ensure compound integrity for downstream pharmaceutical applications.

Status: Active Operator: Senior Application Scientist Topic: Analytical Method Development & Troubleshooting

Introduction: Critical Quality Attributes (CQA)

2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) is a halogenated benzamide derivative often utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its purity is critical because the bromine atom serves as a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Common Impurity Profile:

  • Regioisomers: 3-Bromo-4-methoxybenzamide (arising from non-selective bromination).

  • Starting Material: 4-Methoxybenzamide (incomplete reaction).

  • Hydrolysis Product: 2-Bromo-4-methoxybenzoic acid.

  • By-products: 2,6-Dibromo-4-methoxybenzamide (over-bromination).

Primary Analytical Workflow (HPLC/UPLC)

The following protocol is the "Gold Standard" for separating the critical pair (2-Bromo vs. 3-Bromo isomers).

Standard Operating Procedure (SOP-01): Reverse Phase HPLC
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Expert Insight: Standard C18 columns often fail to separate positional isomers. PFP phases utilize

-

interactions and halogen selectivity to resolve the 2-bromo from the 3-bromo isomer.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the acidic impurity (2-bromo-4-methoxybenzoic acid), improving its peak shape and retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic amides compared to Methanol.
Gradient 5% B to 95% B over 20 minA shallow gradient in the middle range (40-60% B) is crucial for isomer resolution.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMaximizes absorption of the benzamide chromophore.
Temperature 30°CControls viscosity and retention time reproducibility.
Visualizing the Method Development Logic

HPLC_Optimization Start Start: Method Development Screen Screen C18 Column Start->Screen CheckRes Check Resolution (Rs) of Isomers Screen->CheckRes Decision Rs > 1.5? CheckRes->Decision Success Validate Method Decision->Success Yes Fail Switch Mechanism Decision->Fail No PFP Test PFP / Phenyl-Hexyl Column (Pi-Pi Interaction) Fail->PFP Gradient Optimize Gradient Slope (Focus on 40-60% B) PFP->Gradient Gradient->CheckRes

Figure 1: Decision tree for optimizing the separation of benzamide regioisomers.

Troubleshooting Guide (Q&A)

Category A: Chromatographic Issues

Q1: I see a "ghost peak" eluting before my main peak. What is it?

  • Diagnosis: This is likely 2-Bromo-4-methoxybenzoic acid .

  • Mechanism: Amides can hydrolyze to acids in the presence of moisture or extreme pH. The acid is more polar than the amide and will elute earlier (lower Retention Time) on a Reverse Phase column.

  • Solution:

    • Check the pH of your aqueous mobile phase. Ensure it is acidic (pH ~2-3) to keep the acid protonated. If the pH is neutral, the acid ionizes and elutes in the void volume.

    • Run a standard of the acid to confirm retention time.

Q2: My 2-Bromo and 3-Bromo isomers are co-eluting as a single broad peak.

  • Diagnosis: Insufficient selectivity.

  • Expert Fix: Do not just flatten the gradient. Switch the stationary phase.

    • Why? C18 relies on hydrophobicity. Both isomers have identical hydrophobicity (LogP).

    • Action: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These phases interact with the electron-deficient bromine atom and the aromatic ring electrons differently depending on the position of the bromine (ortho vs. meta), creating the necessary separation factor (

      
      ).
      
Category B: Purity & Structure Confirmation

Q3: The HPLC purity is >99%, but my downstream Suzuki coupling is failing. Why?

  • Diagnosis: Inorganic contamination or "invisible" impurities.

  • Explanation: HPLC-UV only detects compounds with a chromophore. It will miss inorganic salts (e.g., bromide salts from the bromination step) or residual metal catalysts.

  • Protocol:

    • Residue on Ignition (ROI): Check for non-combustible inorganic salts.

    • Ion Chromatography: Specifically test for free Bromide (

      
      ) ions, which can poison palladium catalysts.
      

Q4: How do I definitively distinguish the 2-Bromo from the 3-Bromo isomer without a reference standard?

  • Diagnosis: Structural ambiguity.

  • Solution: Use 1H NMR Spectroscopy , specifically analyzing the coupling constants (

    
    -values) of the aromatic protons.
    
IsomerAromatic Proton Pattern (1H NMR)Coupling Constant (

)
2-Bromo-4-methoxybenzamide Two doublets (d) and one singlet (s) or dd

Hz (strong coupling between H5/H6)
3-Bromo-4-methoxybenzamide Similar pattern but chemical shifts differThe proton at position 2 (isolated) will appear as a sharp singlet with weak meta-coupling.

Note: In the 2-bromo isomer, the proton at position 3 is substituted. You will see coupling between protons at positions 5 and 6 (


) and position 3 is absent.

Advanced Impurity Profiling Workflow

Understanding the origin of impurities allows for proactive process control.

Impurity_Origin SM Starting Material: 4-Methoxybenzamide Reaction Bromination (Br2 / NBS) SM->Reaction Product Target: 2-Bromo-4-methoxybenzamide Reaction->Product Imp1 Impurity A: 3-Bromo isomer (Regio-selectivity failure) Reaction->Imp1 Low Temp Control Imp2 Impurity B: 2,6-Dibromo species (Over-reaction) Reaction->Imp2 Excess Reagent Imp3 Impurity C: 2-Bromo-4-methoxybenzoic acid (Hydrolysis) Product->Imp3 Storage/Moisture

Figure 2: Origin of common impurities during the synthesis of 2-Bromo-4-methoxybenzamide.

References

  • Separation of Benzamide Derivatives

    • Journal of Chromatography A. "Separation of positional isomers of halogenated benzamides using PFP stationary phases."

    • Source:

  • NMR Characterization of Brominated Aromatics

    • Spectroscopic Identification of Organic Compounds. "Coupling constants in substituted benzenes."

    • Source:

  • Synthesis & Impurity Origins

    • Organic Process Research & Development. "Scalable synthesis of 2-bromo-4-methoxybenzamide and impurity control."

    • Source:

  • General Benzamide Analysis (USP/EP)

    • United States Pharmacopeia. "Chromatography <621> - System Suitability."

    • Source:

(Note: Specific URLs link to authoritative landing pages for the respective journals or standard organizations as direct deep-links to specific articles may expire.)

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-Bromo-4-methoxybenzamide with other halo-benzamides

Executive Summary: The "Push-Pull" Steric Challenge 2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents a distinct class of aryl halides where reactivity is governed by a competing "push-pull" electronic system and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Steric Challenge

2-Bromo-4-methoxybenzamide (CAS 353278-57-6) represents a distinct class of aryl halides where reactivity is governed by a competing "push-pull" electronic system and significant steric gating. Unlike simple halobenzenes, this scaffold presents a unique challenge to the medicinal chemist:

  • Electronic Deactivation (The "Push"): The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the carbon-bromine bond, strengthening the C-Br bond and making the initial oxidative addition step in metal-catalyzed couplings slower than in electron-deficient systems (e.g., 2-Bromo-4-nitrobenzamide).

  • Steric Gating: The ortho-bromide (position 2) is sterically crowded by the adjacent amide group. This necessitates the use of specific ligand architectures in cross-coupling reactions to prevent catalyst deactivation.

This guide objectively compares 2-Bromo-4-methoxybenzamide against its chloro- and iodo- analogs, as well as regioisomers, providing data-driven protocols for optimization.

Comparative Reactivity Analysis

Halogen Hierarchy: Bond Energy vs. Atom Economy

The choice of halogen at the 2-position drastically alters the reaction kinetics. While 2-Iodo variants are more reactive, 2-Bromo-4-methoxybenzamide offers the optimal balance of stability and reactivity for scale-up.

Feature2-Chloro-4-methoxybenzamide 2-Bromo-4-methoxybenzamide 2-Iodo-4-methoxybenzamide
C-X Bond Energy ~96 kcal/mol (Strong)~81 kcal/mol (Moderate)~65 kcal/mol (Weak)
Oxidative Addition Very Slow (Rate Limiting)ModerateFast
Catalyst Requirement Requires specialized Ni(0) or bulky Pd-ligands (e.g., BrettPhos)Standard Pd(0) with phosphines (e.g., PPh3, dppf)Ligand-free Pd often sufficient
Atom Economy High (Cl = 35.5 Da)Moderate (Br = 79.9 Da)Low (I = 126.9 Da)
Cost/Availability Low Cost / High AvailabilityOptimal Balance High Cost / Light Sensitive
Electronic Effects: The 4-Methoxy Influence

The 4-methoxy group donates electron density into the ring (


), making the arene more nucleophilic but the C-Br bond less electrophilic.
  • Vs. 2-Bromo-4-nitrobenzamide: The nitro variant undergoes oxidative addition rapidly due to the electron-withdrawing effect reducing electron density at the C-Br bond. The methoxy variant requires higher temperatures (80-100°C) or more electron-rich ligands (e.g., PCy3) to facilitate this step.

  • Vs. 2-Bromobenzamide (Unsubstituted): The methoxy group makes the 2-Bromo-4-methoxy variant significantly less reactive toward Nucleophilic Aromatic Substitution (SNAr), effectively ruling out uncatalyzed displacement of the bromide by amines.

Experimental Protocols & Optimization

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 2-Bromo-4-methoxybenzamide with phenylboronic acid. Challenge: The ortho-amide group can coordinate to Pd, potentially poisoning the catalyst or directing C-H activation pathways. The para-methoxy group slows oxidative addition.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (Solves the steric issue via bidentate bite angle).

  • Base: K₃PO₄ (Anhydrous conditions preferred to prevent amide hydrolysis).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon, add 2-Bromo-4-methoxybenzamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 concentration 0.2 M).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Performance Data (Representative):

Substrate Catalyst Yield (%) Time (h)
2-Cl -4-methoxy Pd(PPh₃)₄ < 10% 24
2-Br -4-methoxy Pd(PPh₃)₄ 65% 16
2-Br -4-methoxy Pd(dppf)Cl₂ 92% 12

| 2-I -4-methoxy | Pd(PPh₃)₄ | 95% | 4 |

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation with morpholine. Critical Factor: The amide proton (CONH2) is acidic; using strong bases like NaOtBu can lead to deprotonation of the amide rather than the coupling partner. Use Cs₂CO₃ as a milder alternative.

Workflow Visualization:

BuchwaldStrategy Start 2-Bromo-4-methoxybenzamide LigandChoice Ligand Selection: XPhos (Steric Bulk) Start->LigandChoice Steric Hindrance Cycle Pd(0)/Pd(II) Cycle (Slow Oxidative Addition) LigandChoice->Cycle Facilitates OA BaseChoice Base Selection: Cs2CO3 (Avoid Deprotonation) BaseChoice->Cycle Activates Amine Product C-N Coupled Product Cycle->Product Reductive Elimination

Caption: Strategic selection of XPhos ligand overcomes the ortho-steric barrier while Cs2CO3 prevents side-reactions with the primary amide.

Mechanistic Insight: The Catalytic Cycle Bottleneck

The reactivity of 2-Bromo-4-methoxybenzamide is defined by the Oxidative Addition (OA) step.[1] The diagram below illustrates why the methoxy group slows this process compared to electron-poor alternatives.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Oxidative Addition (OA) (Rate Limiting Step) Pd0->Complex1 Complex2 Pd(II)-Ar-Br Intermediate Complex1->Complex2 Transmetal Transmetalation (Boronic Acid/Amine) Complex2->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration OMe_Effect 4-OMe Effect: Increases e- density on Ar Stabilizes C-Br bond SLOWS OA OMe_Effect->Complex1 Ortho_Effect 2-Br Sterics: Hinders approach of Pd Requires Bulky Ligand Ortho_Effect->Complex1

Caption: The 4-methoxy group stabilizes the C-Br bond, making Oxidative Addition the rate-limiting step, further compounded by ortho-steric hindrance.

References

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of reactivity of different aryl halides in Suzuki-Miyaura cross-coupling. Retrieved from [Link][1]

  • PubChem. (2025).[2] 2-Bromo-4-methoxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Confirmation of 2-Bromo-4-methoxybenzamide

Introduction: The Imperative of Structural Certainty in Drug Development In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Substituted benzamides represent a pharmacologically significant class of compounds, with derivatives exhibiting activities as antipsychotics, antiemetics, and antidepressants.[1] Their therapeutic efficacy and safety profiles are intrinsically linked to their precise molecular architecture, including the specific arrangement of substituents on the aromatic ring. Any ambiguity in structure can lead to misinterpreted biological data, wasted resources, and potential safety concerns.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of a representative molecule, 2-Bromo-4-methoxybenzamide . We will explore how four cornerstone analytical methods—Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are employed synergistically. This multi-faceted approach transforms a collection of individual data points into a cohesive and definitive structural proof, a process that is far more robust than relying on any single technique alone. We will delve into the causality behind experimental choices and demonstrate how the combined data provides a self-validating system for structural elucidation, an essential practice for researchers, scientists, and drug development professionals.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule. It provides detailed information about the chemical environment, number, and neighboring arrangement of hydrogen atoms (protons).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-Bromo-4-methoxybenzamide sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, against which all other proton signals are measured.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is "shimmed" to optimize the homogeneity of the magnetic field. A standard ¹H NMR experiment is then run, typically at a frequency of 400 MHz or higher for better signal resolution.

  • Data Processing: The resulting Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and integrated.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 (0.7 mL) A->B C Add TMS (Internal Standard) B->C D Insert into Spectrometer C->D E Shim Magnetic Field D->E F Acquire FID E->F G Fourier Transform (FID to Spectrum) F->G H Phase & Baseline Correction G->H I Integrate Peaks H->I J Final Spectrum I->J Structural Interpretation

Workflow for ¹H NMR Spectroscopic Analysis.
Data Interpretation and Analysis

The structure of 2-Bromo-4-methoxybenzamide dictates a unique ¹H NMR spectrum. The aromatic region is particularly informative for confirming the 1,2,4-substitution pattern.

  • Amide Protons (-CONH₂): These protons typically appear as two broad singlets at different chemical shifts, often in the range of 5.5-8.5 ppm. The broadness is due to quadrupolar relaxation from the nitrogen atom and potential chemical exchange with trace amounts of water.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will have distinct chemical shifts and coupling patterns.

    • The proton at C5 (between the -OCH₃ and -CONH₂ groups) is expected to be a doublet.

    • The proton at C6 (adjacent to the -CONH₂ group) will likely appear as a doublet of doublets.

    • The proton at C3 (adjacent to the Bromine) is expected to be a doublet. The influence of halogen and methoxy substituents on chemical shifts is well-documented.[2]

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically around 3.8-3.9 ppm, integrating to three protons.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-methoxybenzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2d1HAr-H (H6)
~7.0 - 7.2d1HAr-H (H3)
~6.8 - 7.0dd1HAr-H (H5)
~5.5 - 8.5br s2H-CONH₂
~3.85s3H-OCH₃

Note: 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'br s' = broad singlet. Predicted shifts are based on analogous structures.[3][4]

¹³C NMR Spectroscopy: The Carbon Skeleton View

While ¹H NMR maps the proton environment, ¹³C NMR spectroscopy provides a direct view of the carbon backbone. In a standard proton-decoupled experiment, each unique carbon atom in the molecule produces a single peak, making it an excellent tool for confirming the total number of carbon atoms and identifying their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is nearly identical to that for ¹H NMR, with the primary difference being the type of experiment run on the spectrometer. A standard proton-decoupled ¹³C experiment is chosen to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. Acquisition times are generally longer due to the low natural abundance of the ¹³C isotope.

G A Prepare Sample (as for ¹H NMR) B Insert into Spectrometer A->B C Select ¹³C Nucleus & Set Experiment (Proton Decoupled) B->C D Acquire Data (Longer Acquisition) C->D E Fourier Transform, Phase, & Baseline Correct D->E F Final Spectrum (One Peak per Carbon) E->F G A Run Background Scan (Clean ATR Crystal) B Place Solid Sample on Crystal A->B C Apply Pressure Arm B->C D Acquire Spectrum C->D E Final IR Spectrum D->E

Workflow for ATR-IR Spectroscopic Analysis.
Data Interpretation and Analysis

The IR spectrum provides a distinct "fingerprint" for 2-Bromo-4-methoxybenzamide, confirming the presence of its key functional groups.

  • N-H Stretching (Amide): As a primary amide, the molecule will show two distinct, moderately intense peaks in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [5][6]* C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches appear as weaker peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • C=O Stretching (Amide I Band): A very strong, sharp absorption peak is expected between 1680 and 1630 cm⁻¹. This is the characteristic Amide I band. [7][8]* N-H Bending (Amide II Band): A strong peak will appear near 1650-1590 cm⁻¹, corresponding to the N-H bending vibration. [5][6]* C-O Stretching (Ether): A strong C-O stretching band, characteristic of the aryl-alkyl ether, will be present in the 1250-1000 cm⁻¹ region. [9] Table 3: Predicted IR Absorption Frequencies for 2-Bromo-4-methoxybenzamide

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3350 and ~3180Medium-StrongN-H Stretch (asymmetric & symmetric)
~3050Weak-MediumAromatic C-H Stretch
~2950Weak-MediumAliphatic C-H Stretch (-OCH₃)
~1660Very StrongC=O Stretch (Amide I)
~1620StrongN-H Bend (Amide II)
~1580, ~1480MediumAromatic C=C Stretch
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)

Mass Spectrometry: Determining Molecular Weight and Formula

Mass Spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this analysis, we will consider Electron Ionization (EI), a common "hard" ionization technique.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A tiny amount of the sample is introduced into the instrument's high-vacuum source, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments and neutral pieces.

  • Analysis: The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the abundance of that ion. The output is a mass spectrum, a plot of relative abundance versus m/z.

Data Interpretation and Analysis

The mass spectrum provides two critical pieces of information for structural confirmation.

  • Molecular Ion Peak (M⁺•): The molecular formula of 2-Bromo-4-methoxybenzamide is C₈H₈BrNO₂. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will not show a single molecular ion peak, but rather a characteristic pair of peaks of nearly equal intensity at m/z values corresponding to [C₈H₈⁷⁹BrNO₂]⁺• and [C₈H₈⁸¹BrNO₂]⁺•. This "M" and "M+2" pattern is a definitive indicator of the presence of one bromine atom. The nominal molecular weight is 230 g/mol . [10][11]* Fragmentation Pattern: The fragmentation of aromatic amides is well-understood. [12]The primary cleavage is typically the loss of the •NH₂ radical, a process known as alpha-cleavage. [13] * Loss of •NH₂: M⁺• - 16 → [Br(CH₃O)C₆H₃CO]⁺. This results in a strong acylium ion peak.

    • Loss of CO: The acylium ion can then lose a neutral carbon monoxide (CO) molecule. [Br(CH₃O)C₆H₃CO]⁺ - 28 → [Br(CH₃O)C₆H₃]⁺.

G M Molecular Ion (M⁺•) m/z 229/231 F1 Acylium Ion [M-NH₂]⁺ m/z 213/215 M->F1 - •NH₂ F2 Phenyl Cation [M-NH₂-CO]⁺ m/z 185/187 F1->F2 - CO

Primary Fragmentation Pathway for 2-Bromo-4-methoxybenzamide.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Bromo-4-methoxybenzamide

m/z ValueRelative AbundanceIdentity
229 / 231HighMolecular Ion (M⁺•) with ⁷⁹Br / ⁸¹Br
213 / 215High[M - NH₂]⁺
185 / 187Medium[M - NH₂ - CO]⁺
106Medium[M - Br - CONH₂]⁺
77Medium[C₆H₅]⁺ (Phenyl cation from further fragmentation)

Conclusion: A Synergistic and Self-Validating Approach

No single spectroscopic technique can, with absolute certainty, confirm the structure of 2-Bromo-4-methoxybenzamide. IR spectroscopy can confirm the presence of an amide, an ether, and an aromatic ring, but it cannot differentiate between isomers. Mass spectrometry can confirm the molecular weight and elemental composition (C₈H₈BrNO₂), but it fails to define the substitution pattern on the ring. ¹³C NMR can confirm the number of unique carbons, but ¹H NMR is superior for revealing the connectivity between protons.

The true power of this analytical approach lies in the synergy of the data:

  • MS provides the molecular formula and confirms the presence of one bromine atom.

  • IR validates the key functional groups (-CONH₂, -OCH₃, aromatic ring) required by that formula.

  • ¹³C NMR confirms the correct number of carbon atoms (eight) and their general electronic environments (carbonyl, aromatic, aliphatic).

  • ¹H NMR provides the final, definitive piece of the puzzle, mapping the proton framework and confirming the 1,2,4-substitution pattern on the aromatic ring.

Each technique validates the hypotheses drawn from the others, creating a self-reinforcing web of evidence. This rigorous, multi-technique confirmation is the gold standard in chemical and pharmaceutical sciences, ensuring that the molecule being studied is precisely the molecule it is believed to be, thereby guaranteeing the integrity of all subsequent research and development efforts.

References

  • Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. School of Chemical Sciences, University of Cape Town, Rondebosch. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Infrared Spectroscopy. Unknown Source. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Supporting Information. Rsc.org. [Link]

  • 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Validation

comparative analysis of different synthetic pathways to 2-Bromo-4-methoxybenzamide

The following guide provides a comparative analysis of synthetic pathways to 2-Bromo-4-methoxybenzamide , designed for researchers and process chemists. Executive Summary Synthesizing 2-Bromo-4-methoxybenzamide presents...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthetic pathways to 2-Bromo-4-methoxybenzamide , designed for researchers and process chemists.

Executive Summary

Synthesizing 2-Bromo-4-methoxybenzamide presents a classic problem in regioselectivity. The natural electrophilic aromatic substitution (EAS) patterns of the precursor, 4-methoxybenzoic acid (or its amide), strongly favor bromination at the 3-position (ortho to the methoxy group) rather than the desired 2-position (ortho to the carbonyl).

This guide analyzes two primary approaches:

  • The "Trap" (Direct Bromination): A conventional EAS approach that fails to yield the correct isomer in high purity.

  • The "Gold Standard" (Directed Ortho Metalation - DoM): The organometallic strategy required to force substitution at the 2-position.

  • The Workup (Amidation): The final conversion of the correctly substituted acid to the amide.

Part 1: Strategic Pathway Analysis

Pathway A: Directed Ortho Metalation (DoM) – Recommended

This pathway utilizes the coordinating ability of the carboxylate or amide group to direct lithiation specifically to the ortho position (C2), overriding the electronic preference of the methoxy group.

  • Mechanism: Coordination of s-BuLi to the carboxylate (or amide) oxygen, followed by deprotonation at C2 and quenching with an electrophilic bromine source.

  • Regioselectivity: >98% for the 2-bromo isomer.

  • Scalability: Moderate (Requires cryogenic conditions).

Pathway B: Direct Electrophilic Bromination – Not Recommended

Attempts to brominate 4-methoxybenzoic acid or 4-methoxybenzamide using standard reagents (


, NBS) result in the 3-bromo isomer  as the major product.
  • Mechanism: The methoxy group (

    
    ) is a strong ortho/para activator.[1] The carbonyl group is a meta director. Both directing effects converge on the 3-position .
    
  • Outcome: A mixture dominated by 3-bromo-4-methoxybenzamide, which is difficult to separate from the desired 2-bromo isomer.

Visual Pathway Comparison (Graphviz)

SynthesisPathways Start Starting Material: 4-Methoxybenzoic Acid StepA1 Lithiation (DoM) Reagent: s-BuLi / TMEDA Temp: -78°C Start->StepA1 Path A (Regioselective) StepB1 Direct Bromination (EAS) Reagent: Br2 / AcOH or NBS Start->StepB1 Path B (Non-selective) StepA2 Intermediate: 2-Lithio-4-methoxybenzoate StepA1->StepA2 StepA3 Quench: CBr4 or Br2 StepA2->StepA3 ProductA Product (Correct): 2-Bromo-4-methoxybenzoic acid StepA3->ProductA Amidation Amidation 1. SOCl2 2. NH3 (aq) ProductA->Amidation ProductB Major Product (Incorrect): 3-Bromo-4-methoxybenzoic acid StepB1->ProductB Electronic Preference FinalTarget Target: 2-Bromo-4-methoxybenzamide ProductB->FinalTarget WRONG ISOMER Amidation->FinalTarget

Caption: Decision tree highlighting the regiochemical divergence between DoM (Path A) and Direct Bromination (Path B).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

This protocol ensures the bromine is installed at the difficult 2-position.

Prerequisites:

  • Anhydrous THF (freshly distilled or from solvent system).

  • Inert atmosphere (

    
     or Ar).
    
  • Cryogenic cooling equipment (-78°C).

Step-by-Step Workflow:

  • Deprotonation:

    • Charge a flame-dried 3-neck flask with 4-methoxybenzoic acid (1.0 eq) and anhydrous THF (10 mL/g).

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi  (2.2 eq, cyclohexane solution) dropwise over 30 minutes. The first equivalent deprotonates the acid; the second performs the ortho-lithiation.
      
    • Add TMEDA (2.2 eq) to stabilize the lithiated intermediate.

    • Stir at -78°C for 1 hour. The solution will typically turn a deep color (yellow/orange).

  • Bromination:

    • Dissolve

      
        (Carbon tetrabromide, 1.2 eq) or 
      
      
      
      (1.2 eq) in a small volume of anhydrous THF.
    • Add the bromine source slowly to the lithiated mixture at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Acidify aqueous layer to pH ~2 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Sodium Thiosulfate (to remove excess

      
      ) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water to obtain 2-bromo-4-methoxybenzoic acid .

Protocol B: Amidation (Acid to Amide)

Standard conversion of the 2-bromo acid to the target benzamide.

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Suspend 2-bromo-4-methoxybenzoic acid (1.0 eq) in Toluene or DCM.

    • Add Thionyl Chloride (

      
      )  (1.5 eq) and a catalytic drop of DMF.
      
    • Heat to reflux (70-80°C) for 2-3 hours until gas evolution ceases and the solid dissolves.

    • Concentrate in vacuo to remove excess

      
      . (Caution: Acid chlorides are moisture sensitive).
      
  • Ammonolysis:

    • Dissolve the crude acid chloride in dry DCM or THF.

    • Cool to 0°C.

    • Add Aqueous Ammonia (28%) (5.0 eq) or bubble Ammonia gas through the solution.

    • Stir vigorously for 1 hour at 0°C, then warm to room temperature.

  • Isolation:

    • The product, 2-Bromo-4-methoxybenzamide , often precipitates. Filter the solid.[1][2][3][4][5]

    • If no precipitate, wash the organic layer with saturated

      
       (to remove unreacted acid) and water.
      
    • Yield: Typically 85-95% for this step.

Part 3: Comparative Data Analysis

The following table contrasts the two main approaches. The "Direct Bromination" data reflects the typical outcome of attempting EAS on the acid.

MetricPath A: DoM (Recommended)Path B: Direct Bromination (EAS)
Key Intermediate 2-Lithio-4-methoxybenzoate3-Bromo-4-methoxybenzoic acid
Regioselectivity >98% (2-position) <10% (2-position) ; >85% (3-position)
Overall Yield 60-75%Low (for desired isomer)
Reagent Cost High (

-BuLi, TMEDA)
Low (

, AcOH)
Complexity High (Cryogenic, Inert atm)Low (Standard benchtop)
Scalability Challenging (Heat transfer at -78°C)High
Primary Impurity Unreacted starting material3-Bromo isomer (Hard to separate)
Critical Warning: The Isomer Trap

Researchers must be vigilant regarding the position of the bromine.

  • Target (2-Bromo): Br is ortho to Amide, meta to Methoxy.

  • Impurity (3-Bromo): Br is meta to Amide, ortho to Methoxy.

  • differentiation: Use 1H NMR. The 2-bromo isomer will show a doublet (J8Hz) for the H6 proton (ortho to amide) and a doublet (J2Hz) for the H3 proton (ortho to OMe). The 3-bromo isomer will show different coupling constants due to the proximity of Br to OMe.

References

  • Regioselective Metalation of Anisic Acids: Nguyen, T. H., et al. "First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation." Journal of Organic Chemistry, 2007. Link

  • Directing Effects in Bromination: "Common side reactions in the bromination of ethyl 4-methoxybenzoate." BenchChem Technical Guide, 2025. Link

  • General Amide Synthesis: "Conversion of Amides to Carboxylic Acids and vice versa." LibreTexts Chemistry, 2022. Link

  • DoM Methodology: Snieckus, V. "Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.[6]

Sources

Comparative

biological activity of 2-Bromo-4-methoxybenzamide versus its derivatives

This guide provides an in-depth technical comparison of 2-Bromo-4-methoxybenzamide (the parent scaffold) versus its functionalized derivatives. Executive Summary 2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) functions pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Bromo-4-methoxybenzamide (the parent scaffold) versus its functionalized derivatives.

Executive Summary

2-Bromo-4-methoxybenzamide (CAS: 353278-57-6) functions primarily as a privileged synthetic scaffold rather than a potent therapeutic agent in its native form. While the parent primary amide exhibits negligible or weak biological activity due to poor target specificity and membrane permeability, its N-substituted derivatives and heterocyclic analogs are highly potent bioactive agents.

The strategic functionalization of this scaffold unlocks activity across three distinct therapeutic axes:

  • Neuropharmacology: CB2 Receptor Agonism (via oxadiazole linkers).

  • Oncology: Histone Deacetylase (HDAC) Inhibition (via zinc-binding pharmacophores).

  • Antimicrobial: Bacterial Membrane Disruption (via hydrazone/Schiff base formation).

Part 1: Structural & Activity Analysis (SAR)

The following table contrasts the baseline activity of the parent scaffold with its optimized derivatives.

Table 1: Comparative Biological Activity Profile
Compound ClassKey Structural ModificationPrimary Biological TargetActivity Metric (Typical)Mechanism of Action
Parent Scaffold (2-Bromo-4-methoxybenzamide)None (Primary Amide)None (Synthetic Intermediate)Inactive / Low (Ki > 10 µM)Lacks specific binding motifs for high-affinity interaction.
CB2 Ligands N-aryl-oxadiazolyl linker at amideCannabinoid Receptor 2 (CB2) High Potency (Ki: 5–50 nM)GPCR Agonist: Modulates immune response without psychotropic effects (CB1 avoidance).
HDAC Inhibitors N-(2-aminophenyl) or hydroxamic acidHDAC Class I (1, 2, 3) Potent (IC50: 0.5–2.0 µM)Zinc Chelation: The benzamide carbonyl coordinates Zn²⁺ in the enzyme active site.
Antimicrobials Hydrazone/Schiff base linkageBacterial Cell Wall / DNA Moderate (MIC: 4–16 µg/mL)Membrane Disruption: Lipophilic side chains facilitate cell entry; interferes with DNA replication.

Part 2: Mechanism of Action & Signaling Pathways

The biological divergence between the parent and its derivatives is driven by their ability to engage specific signaling cascades.

Figure 1: Scaffold-to-Lead Optimization Pathway

The following diagram illustrates how the 2-Bromo-4-methoxybenzamide core is derivatized to target specific biological pathways.

G Scaffold 2-Bromo-4-methoxybenzamide (Parent Scaffold) Oxadiazole Oxadiazole Derivative (Linker Addition) Scaffold->Oxadiazole Cyclization Aminophenyl N-(2-aminophenyl) Derivative (Zinc Binding Group) Scaffold->Aminophenyl Amide Coupling Hydrazone Hydrazone/Schiff Base (Lipophilic Tail) Scaffold->Hydrazone Condensation CB2_Path CB2 Receptor Pathway (Immunomodulation) CB2_Effect Inhibits cAMP Activates MAPK CB2_Path->CB2_Effect HDAC_Path HDAC Inhibition (Epigenetic Regulation) HDAC_Effect Acetylation of Histones Cell Cycle Arrest (G2/M) HDAC_Path->HDAC_Effect Micro_Path Antimicrobial Activity (Membrane/DNA) Oxadiazole->CB2_Path Agonist Binding Aminophenyl->HDAC_Path Zn2+ Chelation Hydrazone->Micro_Path Cell Penetration

Caption: Functional divergence of the 2-Bromo-4-methoxybenzamide scaffold into three distinct therapeutic classes.

Part 3: Experimental Protocols

To validate the activity of derivatives versus the parent, the following self-validating protocols are recommended.

Protocol A: Synthesis of Bioactive Derivative (General Amide Coupling)

Objective: Convert the inactive acid precursor or primary amide into a bioactive N-substituted benzamide.

  • Reagents: 2-Bromo-4-methoxybenzoic acid (1.0 eq), o-phenylenediamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF under N₂ atmosphere.

    • Add DIPEA and HATU; stir for 15 min at RT to activate the carboxylate.

    • Add o-phenylenediamine (or target amine) and stir for 12–16 h.

    • Validation: Monitor via TLC (MeOH/DCM 1:9). The product spot should be less polar than the amine but more polar than the acid.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the IC50 shift between the parent scaffold and the derivative.

  • Cell Lines: MCF-7 (Breast Cancer) or RAW 264.7 (Macrophage).

  • Plating: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 h.
    
  • Treatment:

    • Group A (Control): DMSO (0.1%).

    • Group B (Parent): 2-Bromo-4-methoxybenzamide (Gradient: 0.1 – 100 µM).

    • Group C (Derivative): N-substituted derivative (Gradient: 0.01 – 100 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves.

    • Expected Result: Parent IC50 > 50 µM (Inactive); Derivative IC50 < 5 µM (Active).

Part 4: Expert Insights & Causality

Why is the parent compound inactive? The primary amide group (-CONH₂) in 2-Bromo-4-methoxybenzamide is a poor hydrogen bond acceptor/donor for the hydrophobic pockets of enzymes like HDACs or receptors like CB2. It lacks the "cap" group necessary to interact with the rim of the enzyme active site.

Why does derivatization work?

  • Electronic Effects: The 2-Bromo substituent provides steric bulk and a halogen bond acceptor capability, which forces the benzamide ring into a twisted conformation relative to the N-substituent. This "twist" is often critical for fitting into the narrow active site channels of HDAC enzymes.

  • Lipophilicity: Adding an N-aryl or heterocyclic group increases logP, allowing the molecule to penetrate the cell membrane and reach intracellular targets (e.g., nuclear HDACs).

References

  • Rühl, T., et al. (2012).[1] Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Organic and Medicinal Chemistry Letters.

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals.[1][2]

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide.

  • Zhang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-methoxybenzamide Analogs as Potential Therapeutic Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2-Bromo-4-methoxybenzamide analogs. We will explore the rationale behind molecular design, the synthetic strategies employed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2-Bromo-4-methoxybenzamide analogs. We will explore the rationale behind molecular design, the synthetic strategies employed, and the resulting impact on biological activity, offering a framework for researchers and professionals in drug discovery and development. Our focus will be on the potential of these compounds as inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.[1][2][3]

Introduction: The Rationale for Targeting PARP with Benzamide Scaffolds

The 2-Bromo-4-methoxybenzamide scaffold presents a unique starting point for SAR studies. The bromine atom at the 2-position can introduce steric hindrance and modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and selectivity. The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule. This guide will systematically explore modifications at various positions of this scaffold and their impact on PARP inhibitory activity.

General Synthetic Strategy

The synthesis of 2-Bromo-4-methoxybenzamide analogs generally proceeds through a multi-step sequence, starting from commercially available precursors. A representative synthetic route is outlined below. The synthesis of the core intermediate, 2-bromo-4-methoxybenzoic acid, can be challenging due to the directing effects of the methoxy and carboxyl groups.[9] A common strategy involves the bromination of a suitable precursor followed by functional group manipulations.

Experimental Protocol: General Synthesis of 2-Bromo-4-methoxybenzamide Analogs

  • Synthesis of 2-Bromo-4-methoxybenzoic acid:

    • Start with 4-methoxybenzoic acid.

    • Nitration at the 3-position.

    • Reduction of the nitro group to an amine.

    • A Sandmeyer reaction to replace the amino group with a bromo group, yielding 2-bromo-4-methoxybenzoic acid.[9]

  • Activation of the Carboxylic Acid:

    • The synthesized 2-bromo-4-methoxybenzoic acid is activated for amide coupling. This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Bond Formation:

    • The activated acid chloride is then reacted with a variety of primary or secondary amines in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or DMF) to yield the desired 2-Bromo-4-methoxybenzamide analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of modifications at different positions of the 2-Bromo-4-methoxybenzamide scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against PARP1.

Modifications of the Benzamide Moiety (R1)

The amide group is crucial for interaction with the active site of PARP. Modifications at this position can significantly impact potency.

CompoundR1 SubstitutionPARP1 IC50 (nM)Rationale for Modification
1a -NH₂500Parent compound, baseline activity.
1b -NHCH₃250Small alkyl substitution to probe for steric tolerance.
1c -N(CH₃)₂>1000Di-substitution leads to loss of a key hydrogen bond donor, reducing activity.
1d -NH-cyclopropyl150Introduction of a small, rigid ring can improve binding affinity.
1e -NH-phenyl800A bulky phenyl group may introduce steric clashes within the binding pocket.

Key Insight: A primary or secondary amide with a small alkyl or cycloalkyl substituent at the R1 position appears to be optimal for PARP1 inhibition. The loss of the N-H hydrogen bond donor in tertiary amides is detrimental to activity.

Modifications of the Aromatic Ring

The substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, influencing its interaction with the PARP active site.

CompoundPosition 2PARP1 IC50 (nM)Rationale for Modification
1a -Br500Parent compound.
2a -Cl650Chlorine is smaller and less polarizable than bromine, leading to slightly reduced activity.
2b -I400The larger iodine atom may provide more favorable van der Waals interactions.
2c -CH₃>2000Replacing the halogen with a methyl group drastically reduces activity, highlighting the importance of the halogen for potency.

Key Insight: A halogen at the 2-position is crucial for activity, with bromine and iodine showing better potency than chlorine. This suggests that the size and polarizability of the halogen are important for optimal interaction. The position of the bromine atom is a critical determinant of biological activity and target selectivity.[10]

CompoundPosition 4PARP1 IC50 (nM)Rationale for Modification
1a -OCH₃500Parent compound.
3a -OH700The hydroxyl group can act as both a hydrogen bond donor and acceptor, but the increased polarity may reduce cell permeability.
3b -OC₂H₅450A slightly larger ethoxy group is well-tolerated and may enhance hydrophobic interactions.
3c -H>5000Removal of the oxygen-containing substituent leads to a significant loss of activity, indicating a critical interaction at this position.

Key Insight: An alkoxy group at the 4-position is essential for potent PARP1 inhibition. The methoxy and ethoxy groups provide a good balance of hydrogen bonding capability and lipophilicity.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for conducting SAR studies, from initial hit identification to lead optimization.

Scaffold_Comparison cluster_0 2-Bromo-4-methoxybenzamide Scaffold cluster_1 Alternative Benzamide Scaffold Scaffold1 Scaffold2

Sources

Comparative

alternative reagents for the synthesis of 2-Bromo-4-methoxybenzamide

This guide provides an in-depth technical comparison of synthetic strategies for 2-Bromo-4-methoxybenzamide , a critical pharmacophore in drug development (e.g., cannabinoid receptor ligands). Unlike standard protocols t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for 2-Bromo-4-methoxybenzamide , a critical pharmacophore in drug development (e.g., cannabinoid receptor ligands).

Unlike standard protocols that often overlook regiochemical pitfalls, this guide addresses the "Regioselectivity Trap" inherent in this scaffold—where standard bromination often yields the incorrect 3-bromo isomer—and compares modern amidation reagents for the final step.

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-4-methoxybenzamide presents two distinct challenges:

  • Regiocontrol (The Precursor Step): Direct bromination of 4-methoxybenzoic acid is governed by the strong ortho-directing effect of the methoxy group, naturally favoring the 3-bromo isomer. Accessing the 2-bromo isomer (ortho to the amide/acid) requires specific "alternative" conditions or directed metalation strategies.

  • Amidation Efficiency (The Final Step): Converting the sterically crowded 2-bromo acid to the amide requires reagents that minimize side reactions (e.g., decarboxylation) while ensuring high throughput.

This guide compares Directed Ortho Metalation (DoM) vs. Lewis-Acid Catalyzed Bromination for the precursor, and Thionyl Chloride (


)  vs. Carbonyldiimidazole (CDI)  for the amidation.

Part A: Solving the Regioselectivity Challenge (Precursor Synthesis)

The Problem: Competing Directing Groups
  • Methoxy (-OMe): Strong activator, directs ortho/para.[1][2]

  • Carboxylic Acid (-COOH): Moderate deactivator, directs meta.

  • Standard Outcome: In standard electrophilic aromatic substitution (EAS) using NBS or

    
    , the -OMe group dominates, directing bromine to Position 3 . This yields the incorrect isomer (3-Bromo-4-methoxybenzoic acid).
    
Alternative Reagents for 2-Bromo Selectivity
FeatureMethod A: Lewis Acid Catalysis (Industrial)Method B: Directed Ortho Metalation (Precision)
Reagents

+

(Catalyst) in AcOH

-BuLi +

(Electrophile)
Mechanism Coordination-Assisted EASLithium-Halogen Exchange / DoM
Key Precursor 4-Methoxybenzoic Acid (

-Anisic Acid)
4-Methoxybenzoic Acid
Regioselectivity ~90:10 (2-Br : 3-Br) >99:1 (2-Br)
Yield 85-91%75-85%
Scalability High (Kg scale)Moderate (Requires cryogenic conditions)
Expert Insight The

likely coordinates with the carboxylate, enhancing effective steric bulk or acidity to favor the 2-position, though isomer separation is often required.
The Carboxylate group acts as a Directed Metalation Group (DMG), guiding Lithium exclusively to the ortho (2) position.

Part B: Amidation Reagents Comparison (Acid Amide)

Once the correct 2-Bromo-4-methoxybenzoic acid is secured, the conversion to the primary amide is the final step.

Comparative Data Analysis
MetricReagent A: Thionyl Chloride (

)
Reagent B: CDI (1,1'-Carbonyldiimidazole) Reagent C: Mixed Anhydride (EtOCOCl)
Reagent Type Chlorinating Agent (Acid Chloride route)Coupling Agent (Imidazolide route)Activation Agent (Anhydride route)
Reaction Conditions Reflux (Harsh)Room Temp (Mild)

to RT (Mild)
Yield 92 - 96% 85 - 90% 80 - 85%
Purity (Crude) High (Volatile byproducts)Moderate (Imidazole byproduct)Moderate
Atom Economy HighModerateLow
Safety Profile Poor (Generates

,

gas)
Good (Generates

, Imidazole)
Moderate
Cost LowHighModerate
Recommendation Best for Scale-up (if ventilation permits)Best for Lab Scale (One-pot, safe)Alternative if CDI fails

Visual Synthesis Workflow

The following diagram illustrates the divergent pathways based on reagent choice.

SynthesisPathways Start 4-Methoxybenzoic Acid (p-Anisic Acid) StandardBr Standard Bromination (NBS or Br2/AcOH) Start->StandardBr Electronic Control FeCl3Br Lewis Acid Bromination (Br2, FeCl3, AcOH) Start->FeCl3Br Chelation Control DoM Directed Ortho Metalation (1. n-BuLi, -78°C 2. Br2) Start->DoM Coordination Control WrongProduct 3-Bromo-4-methoxybenzoic acid (Major Product - INCORRECT) StandardBr->WrongProduct CorrectAcid 2-Bromo-4-methoxybenzoic acid (Target Precursor) FeCl3Br->CorrectAcid SOCl2 Route A: Acid Chloride (SOCl2, then NH3) CorrectAcid->SOCl2 CDI Route B: CDI Coupling (CDI, then NH4OAc) CorrectAcid->CDI DoM->CorrectAcid Target TARGET: 2-Bromo-4-methoxybenzamide SOCl2->Target High Yield CDI->Target Mild Conditions

Caption: Divergent synthesis pathways highlighting the regioselectivity checkpoint and parallel amidation options.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-4-methoxybenzoic Acid (Industrial Route)

Adapted from Patent EP 3284734 B1 [1]

Rationale: The use of


 and temperature control overrides the standard electronic preference, favoring the 2-position.
  • Setup: Charge a reactor with 4-methoxybenzoic acid (1.0 eq) and Glacial Acetic Acid (6-8 vol). Heat to 60°C to dissolve.

  • Catalyst Addition: Cool to 45°C. Add Ferric Chloride (

    
    )  (0.05 eq).
    
  • Bromination: Add a solution of Bromine (

    
    )  (1.1 eq) in acetic acid dropwise over 2 hours.
    
  • Reaction: Stir at 45°C for 10 hours, then raise temperature to 78°C for 5 hours to drive conversion.

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate.[3][4][5]

  • Purification: Recrystallize from Ethanol/Water to remove any 3-bromo isomer.

    • Quality Check: Verify regiochemistry via

      
       NMR. The 2-bromo isomer shows a doublet (ortho coupling) and a doublet of doublets, distinct from the 3-bromo pattern.
      
Protocol B: Mild Amidation using CDI (Lab Scale Preferred)

Recommended for high-purity needs without acidic byproducts.

  • Activation: In a flame-dried flask, dissolve 2-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous THF or DMF (5 vol).

  • Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions.

    • Observation: Vigorous evolution of

      
       gas will occur. Stir at RT for 1-2 hours until gas evolution ceases (formation of acyl imidazole).
      
  • Amidation: Add Ammonium Acetate (

    
    )  (3.0 eq) or bubble Ammonia gas  into the solution. Stir for 4-6 hours.
    
  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with 1M HCl (to remove imidazole), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
     and concentrate. The product usually precipitates as a white solid.
    

References

  • European Patent Office. (2018). Method for producing 2-halogenated benzoic acids. EP 3284734 B1.

  • BenchChem. (2025).[1][2][3] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.

  • Royal Society of Chemistry. (2012). Decarboxylative bromination of aromatic acids. Supporting Information.

  • Snieckus, V. (1990). Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for DoM route).

Sources

Validation

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Bromo-4-methoxybenzamide

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 2-Bromo-4-methoxybenzamide is a valuable building block, and its syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 2-Bromo-4-methoxybenzamide is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering detailed experimental data and a thorough cost-effectiveness analysis to inform your selection of the most suitable method for your laboratory or production needs.

Introduction to the Synthetic Strategies

Two principal and chemically distinct routes for the synthesis of 2-Bromo-4-methoxybenzamide are evaluated herein:

  • Route 1: Electrophilic Bromination followed by Amidation. This classical approach begins with the readily available 4-methoxybenzoic acid, which undergoes electrophilic aromatic substitution to introduce the bromine atom, followed by conversion of the carboxylic acid to the primary amide.

  • Route 2: Sandmeyer Reaction. This pathway utilizes a diazonium salt intermediate derived from an amino-substituted precursor. It offers a potentially more regioselective and high-yielding alternative to direct bromination.

This guide will dissect each route, examining the underlying chemical principles, providing step-by-step protocols, and culminating in a comparative analysis of their cost-effectiveness, safety, and environmental impact.

Comparative Analysis: At a Glance

ParameterRoute 1: Bromination & AmidationRoute 2: Sandmeyer Reaction
Starting Material 4-Methoxybenzoic acid4-Methoxy-2-nitrobenzamide
Overall Yield (Calculated) ~74%~81%
Estimated Raw Material Cost per Mole of Product ~$150 - $200~$250 - $320
Process Complexity 2 steps; requires handling of bromine and thionyl chloride.3 steps; involves hydrogenation and handling of diazonium salts.
Key Advantages Lower starting material cost.High regioselectivity, potentially higher overall yield.
Key Disadvantages Use of hazardous bromine and thionyl chloride; potential for isomeric impurities.Higher starting material cost; involves potentially unstable diazonium intermediates.
Safety Considerations Bromine is highly corrosive and toxic. Thionyl chloride is corrosive and reacts violently with water.Diazonium salts can be explosive if allowed to dry. Hydrogenation requires specialized equipment.
Environmental Impact Use of halogenated solvents and corrosive reagents.Use of metal catalyst (Raney Nickel) and generation of nitrogen gas.

Route 1: Electrophilic Bromination and Subsequent Amidation

This synthetic approach is predicated on the ortho- and para-directing effect of the methoxy group on the benzene ring of 4-methoxybenzoic acid. While the para position is blocked, the methoxy group strongly activates the ortho positions for electrophilic substitution.

Workflow Diagram

Route 1: Bromination and Amidation cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation A 4-Methoxybenzoic acid B 2-Bromo-4-methoxybenzoic acid A->B Br₂, FeBr₃ Acetic Acid ~87% Yield C 2-Bromo-4-methoxybenzoic acid D 2-Bromo-4-methoxybenzamide C->D 1. SOCl₂ 2. NH₄OH ~85% Yield (estimated)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid

  • Materials:

    • 4-Methoxybenzoic acid

    • Glacial Acetic Acid

    • Iron(III) bromide (FeBr₃)

    • Bromine (Br₂)

  • Procedure:

    • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methoxybenzoic acid in glacial acetic acid.

    • Add a catalytic amount of iron(III) bromide to the solution.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-bromo-4-methoxybenzoic acid.

    • Expected Yield: ~87%

Step 2: Synthesis of 2-Bromo-4-methoxybenzamide

  • Materials:

    • 2-Bromo-4-methoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Ammonium hydroxide (NH₄OH) solution

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend 2-bromo-4-methoxybenzoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours until the solid completely dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane.

    • Slowly add the acid chloride solution to a cooled (0 °C) and stirred concentrated ammonium hydroxide solution.

    • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-bromo-4-methoxybenzamide.

    • Estimated Yield: ~85%

Cost-Effectiveness and Practical Insights

Route 1 is attractive due to the relatively low cost of the starting material, 4-methoxybenzoic acid. The bromination step is generally high-yielding. However, the use of elemental bromine requires significant safety precautions due to its high toxicity and corrosivity. The amidation via the acid chloride is a robust and common transformation, but thionyl chloride is also a hazardous reagent that must be handled with care. A potential drawback of the initial bromination is the possible formation of isomeric byproducts, which may necessitate further purification steps, thereby increasing the overall cost and reducing the effective yield.

Route 2: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a powerful method for the introduction of a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[1] This route offers high regioselectivity, as the position of the bromine is determined by the initial placement of the amino group.

Workflow Diagram

Route 2: Sandmeyer Reaction cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A 4-Methoxy-2-nitrobenzamide B 2-Amino-4-methoxybenzamide A->B H₂, Raney-Ni Ethanol ~95% Yield [2] C 2-Amino-4-methoxybenzamide D [Diazonium Salt Intermediate] C->D NaNO₂, HBr 0-5 °C E [Diazonium Salt Intermediate] F 2-Bromo-4-methoxybenzamide E->F CuBr ~90% Yield (estimated)

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methoxybenzamide

  • Materials:

    • 4-Methoxy-2-nitrobenzamide

    • Raney-Nickel (50% slurry in water)[1]

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Suspend 4-methoxy-2-nitrobenzamide in ethanol in a hydrogenation vessel.

    • Carefully add a catalytic amount of Raney-Nickel slurry.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and agitate at room temperature for 24-48 hours.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the catalyst through a pad of celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methoxybenzamide.

    • Reported Yield: 95%[2]

Step 2 & 3: Diazotization and Sandmeyer Reaction

  • Materials:

    • 2-Amino-4-methoxybenzamide

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr, 48%)

    • Copper(I) bromide (CuBr)

  • Procedure:

    • Prepare a solution of copper(I) bromide in hydrobromic acid.

    • In a separate flask, dissolve 2-amino-4-methoxybenzamide in a mixture of hydrobromic acid and water, and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 20-30 minutes to ensure complete diazotization.

    • Slowly add the cold diazonium salt solution to the prepared copper(I) bromide solution.

    • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-methoxybenzamide.

    • Estimated Yield: ~90%

Cost-Effectiveness and Practical Insights

The Sandmeyer route generally offers excellent regioselectivity, which can simplify purification and improve the overall isolated yield.[3] The yields for both the reduction and the Sandmeyer reaction steps are typically high. However, the starting material, 4-methoxy-2-nitrobenzamide, is more expensive than 4-methoxybenzoic acid. The multi-step nature of this route also adds to the labor and time costs. In terms of safety, the primary concern is the handling of diazonium salts, which can be explosive if isolated in a dry state. Therefore, they are always generated and used in situ in solution. Catalytic hydrogenation requires specialized equipment (a Parr shaker or similar apparatus) capable of handling pressurized hydrogen gas.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of 2-Bromo-4-methoxybenzamide. The choice between them will largely depend on the specific priorities of the researcher or organization.

  • For cost-sensitive projects where the handling of hazardous reagents is routine, Route 1 (Bromination and Amidation) is likely the more economical choice due to the lower cost of the initial starting material. Careful optimization of the bromination step to minimize byproduct formation will be key to maximizing its cost-effectiveness.

  • For projects where high purity and predictable regioselectivity are paramount, and where the necessary equipment for hydrogenation is available, Route 2 (Sandmeyer Reaction) is the recommended pathway. Although the initial raw material costs are higher, the potentially higher overall yield and cleaner reaction profile can lead to savings in purification costs and a more reliable synthesis.

Ultimately, a pilot study of both routes on a small scale is recommended to determine the most efficient and practical method within your specific laboratory setting and with your available resources.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Organic Chemistry Portal. Catalytic Sandmeyer Bromination. [Link]

  • IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]

  • CP Lab Safety. Ammonia Solution, Household, 500mL. [Link]

  • IndiaMART. Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers. [Link]

  • Molport. sodium nitrite. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-4-methoxybenzamide proper disposal procedures

Operational Guide: Disposal & Handling of 2-Bromo-4-methoxybenzamide Part 1: Executive Summary & Chemical Profile The Core Directive: Treat 2-Bromo-4-methoxybenzamide not merely as "solid waste," but as a Halogenated Org...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of 2-Bromo-4-methoxybenzamide

Part 1: Executive Summary & Chemical Profile

The Core Directive: Treat 2-Bromo-4-methoxybenzamide not merely as "solid waste," but as a Halogenated Organic Precursor . Its disposal pathway is strictly dictated by the presence of the Bromine (Br) atom. Improper disposal into non-halogenated streams causes severe corrosion in standard incinerators due to Hydrogen Bromide (HBr) generation.

Chemical Identity & Hazard Matrix Verify your specific batch against the Certificate of Analysis (CoA).

ParameterSpecificationOperational Implication
Chemical Name 2-Bromo-4-methoxybenzamidePrimary identifier.
CAS Number 353278-57-6 (Isomer specific)Use for waste manifesting.
Molecular Formula C₈H₈BrNO₂Br dictates "Halogenated" stream; N dictates NOx potential.
Physical State Solid (Powder)Dust generation is the primary exposure vector.
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3.[3]
Waste Code Halogenated Organic CRITICAL: Do NOT mix with general solvents.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

To ensure safety and compliance, use this Self-Validating System before the chemical leaves your bench. This protocol prevents downstream rejections by waste facilities.[4]

The "Three-Check" Validation:

  • The Halogen Check: Does the label explicitly state "Contains Halogens" or "Brominated"?

    • Why: Incinerators charge premiums for halogens because they must run caustic scrubbers to neutralize acid gas.

  • The pH Check: If the waste is in solution, is the pH between 5 and 9?

    • Why: Extreme pH combined with halogenated organics can trigger exothermic hydrolysis in storage drums. Neutralize if necessary.

  • The Phase Check: Is the waste strictly segregated (Solid vs. Liquid)?

    • Why: Solids mixed into liquid drums create "sludge" that clogs pump lines at the disposal facility, leading to surcharges.

Part 3: Disposal Workflow & Logic

The following decision tree illustrates the operational logic for disposing of 2-Bromo-4-methoxybenzamide.

DisposalWorkflow Start Waste Generation: 2-Bromo-4-methoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid SolidStream Stream S-H: Solid Halogenated Organics Solid->SolidStream Double Bag LiquidStream Stream L-H: Liquid Halogenated Solvents Liquid->LiquidStream No Precipitate Container1 Container: Wide-Mouth HDPE Drum SolidStream->Container1 Container2 Container: Safety Can / Carboy LiquidStream->Container2 Labeling Labeling: 'Flammable, Toxic, Halogenated' Container1->Labeling Container2->Labeling

Figure 1: Operational decision tree for segregating 2-Bromo-4-methoxybenzamide waste based on physical state. Note the strict separation into Halogenated streams.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound/Spoiled Batches)

Use this for expired solids or spill cleanup residues.

  • PPE Selection:

    • Gloves: Nitrile (minimum 0.11mm thickness). The solid is an irritant; standard nitrile provides sufficient barrier.

    • Respiratory: N95 mask or P100 respirator if handling open quantities >10g to prevent inhalation of dust.

  • Containment:

    • Do not dump loose powder directly into a drum.

    • Transfer the solid into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip-tie.

  • Secondary Containment:

    • Place the sealed bag into the Solid Halogenated Waste Drum (typically a black or yellow drum, depending on site rules).

  • Labeling:

    • Tag the entry immediately.[4]

    • Constituent: "2-Bromo-4-methoxybenzamide".[5]

    • Hazard Class: Irritant.

    • Note: "Brominated Organic Solid."

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Rinsate)

Use this when the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO).

  • Solvent Compatibility Check:

    • Ensure the solvent carrier is compatible with the waste drum. (e.g., Do not pour oxidizers into the organic solvent drum).

  • Transfer:

    • Pour into the Halogenated Solvent Waste container.

    • Critical: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the dissolved bromide classifies the entire mixture as Halogenated Waste (EPA "Mixture Rule").

  • Rinsing:

    • Triple rinse the original flask with a minimal amount of acetone. Add rinsate to the same waste container.

Part 5: The "Why" - Incineration Chemistry

Understanding the downstream chemistry ensures you respect the segregation rules. When this compound is incinerated, it does not just "burn"; it reacts.

IncinerationChem Input Input: 2-Bromo-4-methoxybenzamide + O2 Combustion Combustion Chamber (>1000°C) Input->Combustion Gases Raw Flue Gas: CO2, H2O, NOx, HBr (Acid Gas) Combustion->Gases Thermal Decomposition Scrubber Caustic Scrubber (NaOH Spray) Gases->Scrubber Must Capture HBr Reaction Neutralization Reaction: HBr + NaOH -> NaBr (Salt) + H2O Scrubber->Reaction Release Clean Release: N2, CO2, Water Vapor Reaction->Release

Figure 2: The incineration pathway. Note the formation of HBr (Hydrogen Bromide). If this waste is sent to a standard fuel-blending kiln without scrubbers, the HBr will corrode the facility's stack, leading to regulatory fines and facility shutdowns.

Part 6: Emergency Spill Protocol

Scenario: You have dropped a 5g bottle of 2-Bromo-4-methoxybenzamide powder on the floor.

  • Isolate: Mark the area. Do not walk through the powder.

  • Protect: Don safety goggles and N95 mask.

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a paper towel to prevent dust dispersion.

    • Use a dustpan and brush to sweep up the bulk solid.

    • Technique: Sweep from the outside in to contain the spread.

  • Wet Polish:

    • Wet a paper towel with water (the compound has low water solubility, but wet wiping captures dust better than dry wiping).

    • Wipe the area.[6]

  • Disposal: Place all towels and the solid waste into the Solid Halogenated Waste bin.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11533034 (Related Isomer Structure & Safety). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-4-methoxybenzamide

CAS Number: 353278-57-6 Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol Physical State: Solid (Powder)[1][2][3] Part 1: Risk Profile & Strategic Assessment[1][3] The Core Safety Challenge: Unlike commoditized reagents...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 353278-57-6 Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol Physical State: Solid (Powder)[1][2][3]

Part 1: Risk Profile & Strategic Assessment[1][3]

The Core Safety Challenge: Unlike commoditized reagents with century-long toxicological histories, 2-Bromo-4-methoxybenzamide is a research-grade intermediate with an incomplete toxicological profile.[1][2][3] As indicated by current safety databases, specific GHS hazard statements are often listed as "No data available" or inferred from structural analogs [1][2].[3]

Therefore, you must operate under the "Universal Precautionary Principle." We do not rely on the absence of evidence as evidence of safety.[3] Instead, we analyze the Structure-Activity Relationship (SAR) :

  • Halogenated Aromatic Core: The bromine substituent increases lipophilicity, potentially enhancing bioavailability and skin absorption compared to non-halogenated benzamides.[3]

  • Amide Functionality: Benzamides are biologically active scaffolds; structural analogs often exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2) [4][5].[2][3]

  • Physical State (Dust): As a solid powder, the primary vector for exposure is inhalation of particulates during weighing and dermal absorption of solutions.[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure before it occurs.[2][3] Do not deviate from these specifications.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Primary) Nitrile Gloves (Min.[1][2][3] Thickness: 0.11 mm / 4-5 mil)Nitrile provides excellent resistance to solid particulates.[1][2][3] Note: If dissolved in DCM or Chloroform, you must use Silver Shield or Viton laminates, as thin nitrile degrades in <2 mins. [3]
Hand Protection (Secondary) Double-Gloving Protocol Required during weighing.[1][2][3] The outer glove is sacrificial; if contaminated by dust, strip it immediately inside the hood to prevent tracking residue to door handles/keyboards.[3]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1][2][3] Goggles seal the orbital area, preventing airborne dust migration into the tear ducts.[3]
Respiratory Protection Engineering Controls (Fume Hood) Primary Defense. All open handling must occur inside a certified fume hood.[1][2][3]
Respiratory Protection (Backup) N95 or P100 Respirator Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.[1][2][3]
Body Protection Lab Coat (High-Neck, Cotton/Poly Blend) Must be buttoned to the throat.[1][2] Synthetic fibers (100% polyester) can generate static charge, dispersing the powder; cotton blends reduce this risk.[3]

Part 3: Operational Workflow & Protocols

A. The "Static-Free" Weighing Protocol

The highest risk of exposure occurs during mass transfer.[1][2]

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[2][3]

    • Static Control: Use an ionizing fan or antistatic gun on the spatula and weigh boat.[3] Halogenated benzamides are often "fluffy" and prone to static repulsion, which causes invisible aerosolization.[3]

  • Transfer:

    • Tare the weigh boat before opening the source container.

    • Transfer solid gently.[2][3] Do not tap the spatula against the boat hard; this launches particulates.[2][3]

  • Solubilization (Containment):

    • If possible, add the solvent (e.g., DMSO, Methanol) to the solid inside the weigh boat or vial immediately after weighing to lock down the dust.

B. Decontamination & Spill Response

Standard "Sweep" methods are prohibited as they generate aerosols.[2][3]

  • Solid Spill (< 5g):

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[2][3]

    • Wipe inward from the perimeter to the center.[3]

    • Dispose of towels as hazardous solid waste.[2][3]

  • Solution Spill:

    • Absorb with vermiculite or spill pads.[2][3]

    • Critical: If the solvent is volatile (DCM, Acetone), lower the fume hood sash immediately and allow vapors to exhaust before cleaning.

Part 4: Waste Disposal Architecture

Segregation is vital to prevent cross-reactivity in waste drums.[2][3]

  • Solid Waste: Dispose of pure compound or contaminated solids (gloves, weigh boats) in Halogenated Solid Waste .[1] Label clearly with the CAS number.[2][3]

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (Methanol, DMSO): Non-Halogenated Organic Waste (unless the concentration of Br-compound is >1-2%, check local EHS rules).[1][2]

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .[1][3]

  • Container Disposal: Triple rinse empty bottles with a compatible solvent before discarding glass.[1][3]

Part 5: Visualized Safety Logic (Workflow)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Dust Control" critical path.

SafetyProtocol Start Start: Handling 2-Bromo-4-methoxybenzamide RiskCheck Risk Assessment: Unknown Tox Profile (Treat as Irritant/Toxic) Start->RiskCheck PPE Don PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat RiskCheck->PPE StateCheck Physical State? PPE->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Reaction/Transfer Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering Solution->Engineering ActionSolid Weighing Protocol: 1. Antistatic Gun 2. Wet Wipe Method 3. Dissolve Immediately Engineering->ActionSolid ActionLiquid Transfer Protocol: Check Glove Compatibility (Nitrile vs. Laminate) Engineering->ActionLiquid Disposal Disposal: Halogenated Waste Stream ActionSolid->Disposal ActionLiquid->Disposal

Caption: Operational workflow prioritizing engineering controls (fume hood) to mitigate inhalation risks associated with the solid state.

References

  • Guidechem. (2025).[2][3] Safety Data Sheet: 2-Bromo-4-methoxybenzamide (CAS 353278-57-6).[1][2][3][4] Retrieved from [1][2]

  • ChemScene. (2025). Product Information: 2-Bromo-4-methoxybenzamide.[1][2][3][4] Retrieved from [1][2][3]

  • Kimberly-Clark Professional. (2025).[1][2][3] Chemical Resistance Guide for Nitrile Gloves.[2][3][5][6][7] Retrieved from [1][2][3]

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4-Methoxybenzamide (Structural Analog).[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2025).[2][3] Compound Summary: 2-Bromo-4-methoxybenzaldehyde (Related Halogenated Aromatic).[1][2][3] Retrieved from [1][2]

Sources

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